1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h1-2,4H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXRCCJHDFVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469893 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54415-85-9 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one, also known as 6-azaindolin-2-one, is a heterocyclic compound belonging to the pyrrolopyridine family.[1] This bicyclic structure, featuring a pyrrole ring fused to a pyridine ring, serves as a crucial scaffold in medicinal chemistry. The presence of the nitrogen atom in the pyridine ring, combined with the lactam functionality, imparts unique physicochemical properties that are advantageous in drug design. This guide provides a comprehensive overview of the basic properties, synthesis, and potential biological significance of this compound.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol [1] |
| CAS Number | 54415-85-9[1] |
| Melting Point | 232 °C |
| Boiling Point (Predicted) | 332.5 ± 37.0 °C |
| Density (Predicted) | 1.286 g/cm³ |
| pKa (Predicted) | 12.74 ± 0.20 |
| Appearance | Yellow solid |
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is critical for the structural confirmation of this compound. While specific experimental spectra are not widely published, the expected characteristics are as follows:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrrolone rings.
-
¹³C NMR: The carbon NMR spectrum will provide key signals for the carbonyl carbon of the lactam, as well as the sp² and sp³ hybridized carbons within the bicyclic system.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Synthesis and Reactivity
The synthesis of the this compound core can be approached through various strategies, typically involving the construction of the pyrrolone ring onto a pre-functionalized pyridine precursor.
Illustrative Synthetic Workflow
The following diagram outlines a general synthetic approach to the 6-azaindolin-2-one scaffold.
Caption: General synthetic workflow for the 6-azaindolin-2-one scaffold.
Key Reactivities
The this compound scaffold possesses several reactive sites that allow for further chemical modifications:
-
Lactam Moiety: The amide nitrogen and the adjacent methylene group are key sites for various transformations.
-
Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated with a suitable leaving group such as a halogen. This allows for the introduction of diverse functional groups at positions C4 and C7.[1]
Experimental Protocols
Synthesis of (E)-3-(pyridin-2-ylmethylene)indolin-2-one derivatives:
-
Reaction Setup: A solution of a substituted oxindole or 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1 mmol) is prepared in absolute ethanol (30 mL).
-
Addition of Reagents: To this solution, picolinaldehyde (1 mmol) is added, followed by a catalytic amount of piperidine (2 drops).
-
Reaction Conditions: The reaction mixture is refluxed for 8-12 hours.
-
Workup and Purification: After cooling to room temperature, the resulting precipitate is collected by filtration. The solid is washed with cold absolute ethanol and then diethyl ether. The crude product is recrystallized from methanol to yield the final product.[2]
Biological Activity and Drug Development
The azaindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules and several FDA-approved drugs. The incorporation of a nitrogen atom into the indole ring can enhance drug-target interactions, improve physicochemical properties like solubility, and create novel intellectual property.
While specific biological targets for this compound are not extensively documented, derivatives of the broader azaindole class have shown a wide range of therapeutic potential, including:
-
Kinase Inhibition: Many azaindole derivatives are potent kinase inhibitors, targeting enzymes involved in cancer cell proliferation and survival.
-
Neuroprotective Agents: Certain derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by targeting enzymes such as GSK3β and inhibiting tau aggregation.[3]
-
Antimicrobial Activity: The azaindole scaffold has also been explored for the development of novel antibacterial and antiviral agents.
The following diagram illustrates a potential mechanism of action for an azaindole derivative targeting a kinase in a signaling pathway.
Caption: Putative inhibition of a kinase signaling pathway by a 6-azaindole derivative.
Conclusion
This compound is a valuable heterocyclic scaffold with significant potential in drug discovery and development. Its unique structural and electronic properties make it an attractive starting point for the synthesis of diverse chemical libraries. Further research into the synthesis of this specific isomer and the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one. Due to the limited availability of experimental data for this specific molecule, this document also incorporates data from closely related structural isomers and analogs to provide a thorough understanding of the pyrrolopyridinone scaffold, a core moiety of significant interest in medicinal chemistry.
Core Compound Structure and Nomenclature
The fundamental structure of interest is this compound. This compound, a lactam derivative of the 6-azaindole scaffold, is characterized by a pyrrolone ring fused to a pyridine ring.
-
IUPAC Name: 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
-
Chemical Formula: C₇H₆N₂O
-
Structure:

Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively published, the following tables summarize key quantitative data for highly relevant analogs. This comparative data is essential for researchers working on novel derivatives of this scaffold.
Table 1: Physicochemical Properties of Pyrrolopyridine Analogs
| Property | 1,3-dihydropyrrolo[2,3-b]pyridin-2-one[1] | 1H-Pyrrolo[2,3-c]pyridine-2,3-dione[2][3] | 1H-Pyrrolo[2,3-b]pyridine[4] |
| CAS Number | 5654-97-7 | 92635-33-1 | 271-63-6 |
| Molecular Formula | C₇H₆N₂O | C₇H₄N₂O₂ | C₇H₆N₂ |
| Molecular Weight | 134.14 g/mol | 148.12 g/mol | 118.14 g/mol |
| Monoisotopic Mass | 134.0480 Da | 148.0273 Da | 118.0531 Da |
| Topological Polar Surface Area | 42 Ų | 59.1 Ų | 28.7 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 | 2 |
Table 2: Predicted and Experimental Spectroscopic Data of Analogs
Predicted data for the title compound is based on standard spectroscopic principles. Experimental data for analogs is provided for comparison.
| Spectrum Type | Predicted: this compound | Experimental: 1-(4-Amino-6-methyl-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone[5] | Experimental: 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[6][7] |
| ¹H NMR (DMSO-d₆) | ~11.5 (br s, 1H, N1-H), ~8.1 (d, 1H, H4), ~7.8 (d, 1H, H6), ~7.2 (dd, 1H, H5), ~3.5 (s, 2H, H3) | 12.02 (s, 2H, NH₂), 7.14-7.44 (m, 10H, Ar-H), 6.77 (s, 1H, pyrrole-H), 2.49 (s, 3H, CH₃-C=O), 2.26 (s, 3H, CH₃) | (CDCl₃) 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, 2H), 7.41-7.34 (m, 2H), 6.80 (d, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) |
| ¹³C NMR (DMSO-d₆) | ~175 (C2), ~148 (C7a), ~145 (C4), ~130 (C6), ~125 (C3a), ~118 (C5), ~35 (C3) | 172.02 (C=O), 153.65, 127.37-129.02, 106.13, 102.49, 23.26, 21.14 | (CDCl₃) 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1680 (C=O, amide), ~1600, ~1470 (C=C, C=N) | 3122-3260 (NH₂), 1671 (C=O), 1588 (C=N) | Not provided |
Biological Significance and Therapeutic Potential
The pyrrolopyridine scaffold is a well-established pharmacophore that mimics the purine ring of ATP, making its derivatives potent candidates for kinase inhibitors.[8] This structural feature has led to the development of successful drugs, such as the anticancer agent Vemurafenib.[8][9]
Derivatives of the various pyrrolopyridine isomers have demonstrated a wide spectrum of biological activities, including:
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Anticancer Activity: Many derivatives function as kinase inhibitors (e.g., EGFR, CSF1R) and are being investigated for non-small cell lung cancer and other malignancies.[10][11] Some have also shown promise as tubulin polymerization inhibitors.[6][7]
-
Neurological and Immunological Applications: Certain isomers have been studied for their analgesic and sedative properties, as well as for treating diseases of the nervous and immune systems.[9][12]
-
Other Therapeutic Areas: Research has also explored their potential as antidiabetic, antimycobacterial, and antiviral agents.[9][12]
The core structure of this compound represents a valuable starting point for the design of novel therapeutics targeting a range of biological pathways.
Experimental Protocols
The following section details a plausible synthetic route for this compound, based on established methodologies for related heterocyclic systems.
Protocol 1: Multi-step Synthesis of this compound
This synthesis involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Step 1: Synthesis of 3-amino-4-methylpyridine
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Reaction Setup: To a solution of 4-methyl-3-nitropyridine (1.0 eq) in ethanol, add palladium on carbon (10% Pd/C, 0.05 eq).
-
Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
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Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-4-methylpyridine, which can often be used in the next step without further purification.
Step 2: Synthesis of Diethyl 2-((4-methylpyridin-3-yl)amino)maleate
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methylpyridine (1.0 eq) and diethyl acetylenedicarboxylate (1.1 eq) in anhydrous ethanol.
-
Reaction: Stir the mixture at reflux for 12-18 hours. Monitor the reaction for the formation of the Michael adduct product by TLC.
-
Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired enamine product.
Step 3: Cyclization to form Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-3a(7H)-carboxylate
-
Reaction Setup: Add the product from Step 2 (1.0 eq) to a high-boiling point solvent such as diphenyl ether.
-
Thermal Cyclization: Heat the mixture to 240-250 °C for 1-2 hours. This high temperature facilitates the intramolecular cyclization.
-
Work-up: Cool the reaction mixture and dilute with hexane to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify by recrystallization or column chromatography to yield the cyclized pyrrolopyridinone ester.
Step 4: Decarboxylation to this compound
-
Reaction Setup: Suspend the ester from Step 3 (1.0 eq) in a mixture of acetic acid and hydrochloric acid (e.g., 6M HCl).
-
Hydrolysis and Decarboxylation: Heat the mixture at reflux for 4-8 hours to hydrolyze the ester and effect decarboxylation.
-
Work-up: Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product, this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the target compound.
Caption: General workflow for the synthesis and analysis of the target compound.
References
- 1. 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one | C7H6N2O | CID 13864095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-c]pyridine-2,3-dione|CAS 92635-33-1 [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"1H-Pyrrolo[2,3-C]pyridin-2(3H)-one" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one, a member of the azaindole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Azaindole derivatives are recognized for their diverse biological activities, including roles as kinase inhibitors, anticancer agents, and potassium-competitive acid blockers. This technical guide provides a comprehensive overview of the chemical properties of this compound and its hydrochloride salt, along with a representative synthetic protocol and an examination of its relevance in targeting key signaling pathways.
Chemical and Physical Data
Quantitative data for this compound and its hydrochloride salt are summarized below. It is important to note that while the hydrochloride salt is commercially available and well-characterized, the free base is less commonly documented.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | Not definitively assigned | 295327-22-9 |
| Molecular Formula | C₇H₆N₂O | C₇H₇ClN₂O |
| Molecular Weight | 134.14 g/mol | 170.60 g/mol |
| Synonyms | 6-Azaindol-2(3H)-one | 6-Azaindol-2(3H)-one HCl |
Experimental Protocols
Representative Synthesis of 2-Substituted 6-Azaindoles
This one-step synthesis involves the dilithiation of 3-amino-4-picoline followed by condensation with a carboxylic ester.
Materials:
-
3-Amino-4-picoline
-
sec-Butyllithium (sec-BuLi)
-
Carboxylic acid ester (e.g., ethyl benzoate for 2-phenyl-6-azaindole)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Quenching agent (e.g., saturated ammonium chloride solution)
Procedure:
-
A solution of 3-amino-4-picoline in an anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
sec-Butyllithium is added dropwise to the solution, and the mixture is allowed to stir at room temperature to facilitate dilithiation.
-
The reaction mixture is then cooled again, and the carboxylic acid ester is added.
-
The reaction is stirred for a specified period, allowing the condensation to occur.
-
The reaction is quenched by the addition of a suitable quenching agent.
-
The crude product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.
-
The final product is purified using column chromatography.
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 6-azaindole derivatives.
Caption: A diagram illustrating the key stages in the synthesis of 6-azaindole derivatives.
Biological Activity and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have demonstrated a range of biological activities, prominently as inhibitors of protein kinases.[1] Kinase signaling pathways are crucial for cell growth, differentiation, and survival, and their dysregulation is a hallmark of many diseases, including cancer.
The general mechanism of action for kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
The following diagram depicts a simplified, generic kinase signaling pathway that can be targeted by this compound analogs.
Caption: Inhibition of a generic kinase signaling pathway by a this compound analog.
Conclusion
This compound and its derivatives are a promising class of compounds with significant potential for the development of novel therapeutics. The information provided in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering key data and insights into the synthesis and biological relevance of this important scaffold. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold and its isomers represent a privileged chemical structure in modern medicinal chemistry. While the parent compound's specific mechanism of action is not extensively characterized, its derivatives have been ingeniously modified to interact with a diverse array of high-value biological targets. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of these compounds, offering a valuable resource for researchers and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.
Kinase Inhibition: A Dominant Mechanism in Oncology
Derivatives of the pyrrolopyridine scaffold, particularly the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole), have emerged as potent inhibitors of various protein kinases implicated in cancer pathogenesis.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the FGFR signaling pathway is a known driver in numerous cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3. These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation of downstream signaling molecules. This blockade of FGFR signaling leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Quantitative Data: FGFR Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | Citation |
| 4h | FGFR1 | 7 | - | |
| FGFR2 | 9 | - | ||
| FGFR3 | 25 | - | ||
| Compound 9 | c-Met | 22.8 | MKN-45 | [1] |
| EBC-1 | [1] |
Traf2 and Nck-Interacting Kinase (TNIK) Inhibition
TNIK is a crucial kinase in the Wnt signaling pathway, which is frequently hyperactivated in colorectal cancer. Potent TNIK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been discovered, with some compounds exhibiting IC50 values in the sub-nanomolar range.[2][3] By inhibiting TNIK, these derivatives suppress the transcriptional activity of the Wnt pathway, leading to a reduction in cancer cell proliferation.[4]
Quantitative Data: TNIK Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound Class | Target | IC50 Range | Cell Line | Citation |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | < 1 nM to 9.92 pIC50 | Colorectal cancer cells | [2][3] |
Glycogen Synthase Kinase 3β (GSK3β) Inhibition
GSK3β is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation is associated with neurodegenerative diseases like Alzheimer's, as well as with cancer. A novel 1H-pyrrolo[2,3-b]pyridine-based inhibitor, S01, has been identified as a highly potent GSK3β inhibitor.[5]
Quantitative Data: GSK3β Inhibition by a 1H-Pyrrolo[2,3-b]pyridine Derivative
| Compound ID | Target | IC50 (nM) | Citation |
| S01 | GSK3β | 0.35 | [5] |
Epigenetic Modulation: Targeting LSD1
Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been developed as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation and is a promising target in oncology.[6][7] These inhibitors have demonstrated antiproliferative activity in acute myelogenous leukemia (AML) and small cell lung cancer (SCLC) cell lines.[8][9]
Quantitative Data: LSD1 Inhibition by 1H-Pyrrolo[2,3-c]pyridine Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | Citation |
| 46 | LSD1 | 3.1 | - | [6][7] |
| Cell Growth | 0.6 | MV4;11 (AML) | [6] | |
| Cell Growth | 1.1 | H1417 (SCLC) | [6] | |
| 23e | LSD1 | nanomolar range | MV4-11, Kasumi-1 (AML), NCI-H526 (SCLC) | [10] |
Modulation of a-Tubulin Polymerization
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization that bind to the colchicine-binding site.[11][12] By interfering with microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis in cancer cells.
Quantitative Data: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Citation |
| 10t | HeLa | 0.12 | [11][12] |
| SGC-7901 | 0.15 | [12] | |
| MCF-7 | 0.21 | [12] |
Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)
The 1H-pyrrolo[2,3-c]pyridine scaffold has also been utilized to develop allosteric modulators of GPCRs, offering a more subtle and potentially safer way to modulate receptor activity compared to traditional orthosteric ligands.
mGluR5 Negative Allosteric Modulators (NAMs)
1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a novel class of allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5).[13][14][15] These compounds have shown high in vitro potency and have been optimized for improved physicochemical properties.[13][14]
Inhibition of Ion Pumps: Potassium-Competitive Acid Blockers (P-CABs)
Derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine have been designed as potassium-competitive acid blockers (P-CABs), which represent a novel class of drugs for treating acid-related gastrointestinal disorders.[16] Unlike proton pump inhibitors (PPIs), P-CABs reversibly and competitively block the potassium-binding site of the gastric H+/K+-ATPase.[4][17][18][19][20]
Experimental Protocols
The following sections provide generalized methodologies for the key experiments cited in this guide.
Kinase Inhibition Assays (e.g., FGFR, TNIK, GSK3β)
Biochemical kinase assays are typically performed to determine the direct inhibitory activity of a compound on a purified enzyme. A common method is the ADP-Glo™ Kinase Assay.
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
General Protocol:
-
A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
The test compound, at various concentrations, is added to the reaction mixture.
-
The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used to produce a luminescent signal.
-
The luminescence is measured using a luminometer, and the IC50 value is calculated from the dose-response curve.
-
Cell Proliferation Assays (e.g., MTT, MTS)
These assays are used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Principle: These colorimetric assays measure the metabolic activity of viable cells.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
A reagent such as MTT or MTS is added to each well and incubated for a few hours. During this time, viable cells convert the reagent into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Principle: The polymerization of purified tubulin is monitored by measuring the change in turbidity or fluorescence over time.
-
General Protocol:
-
Purified tubulin is incubated in a polymerization buffer at 37°C in the presence of GTP.
-
The test compound at various concentrations is added to the reaction.
-
The change in absorbance (turbidity) at 340 nm or the fluorescence of a reporter dye is measured over time.
-
The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general workflow for inhibitor screening.
Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyridine derivative.
Caption: Inhibition of the Wnt signaling pathway via TNIK by a pyrrolopyridine derivative.
Caption: Epigenetic modulation through the inhibition of LSD1 by a pyrrolopyridine derivative.
Caption: A general experimental workflow for the screening and characterization of pyrrolopyridine inhibitors.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theraindx.com [theraindx.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - OAK Open Access Archive [oak.novartis.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 17. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of the 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core, a unique heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the diverse pharmacological properties associated with this scaffold and its isomers, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Derivatives of the pyrrolopyridinone scaffold have exhibited potent antiproliferative and cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth, survival, and metastasis.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Novel this compound derivatives have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator frequently overexpressed in various cancers. Inhibition of LSD1 has shown significant antiproliferative activity against acute myelogenous leukemia (AML) and small cell lung cancer (SCLC) cell lines.[1]
Table 1: LSD1 Inhibitory Activity of 1H-Pyrrolo[2,3-c]pyridine Derivatives
| Compound | LSD1 IC50 (nM) | MV4;11 Cell Growth IC50 (nM) | H1417 Cell Growth IC50 (nM) | MOLM-13 Cell Growth IC50 (nM) | Reference |
| 46 | 3.1 | 0.6 | 1.1 | 31 | [2][3][4] |
| 29 | 5.1 | - | - | - | [2] |
| 27 | 6.5 | - | - | - | [2] |
| 49 | - | 0.7 | 2.3 | 182 (MOLM-14) | [2][4] |
| GSK-354 (Reference) | 130 | - | - | - | [4] |
| Compound 14 | 180 | 0.93 (HepG2) | - | - | [5] |
A common method to determine LSD1 inhibitory activity is a biochemical assay that measures the demethylation of a histone substrate. The assay can be performed using a variety of detection methods, including fluorescence, luminescence, or radioactivity.
-
Reagents and Materials: Recombinant human LSD1 enzyme, H3K4me2-biotinylated peptide substrate, horseradish peroxidase (HRP)-conjugated streptavidin, Amplex Red, hydrogen peroxide, and assay buffer.
-
Assay Procedure:
-
The LSD1 enzyme is incubated with the test compound at various concentrations in the assay buffer.
-
The H3K4me2-biotinylated peptide substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of demethylated product is quantified. In the case of an Amplex Red-based assay, the hydrogen peroxide produced during the demethylation reaction reacts with Amplex Red in the presence of HRP to generate a fluorescent product, resorufin.
-
The fluorescence is measured using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Inhibition
The pyrrolopyridinone scaffold has been successfully utilized to develop potent inhibitors of several protein kinases implicated in cancer progression.
Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of TNIK, a kinase involved in the Wnt signaling pathway, which is often hyperactivated in colorectal cancer.[1] Inhibition of TNIK by these compounds suppresses cancer cell proliferation and migration.[1]
Table 2: TNIK Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound Series | TNIK IC50 | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | < 1 nM (for some compounds) | [6][7] |
| INS018_055 | 50-79 nM (in fibroblasts) | [8] |
A common method for assessing TNIK inhibition is a radiometric or luminescence-based kinase assay.
-
Reagents and Materials: Recombinant active TNIK, kinase assay buffer, substrate solution (e.g., myelin basic protein), and γ-³³P-ATP or a commercial kit like ADP-Glo™.
-
Assay Procedure:
-
The test compound is pre-incubated with the TNIK enzyme in the kinase assay buffer.
-
The kinase reaction is initiated by adding the substrate and ATP (radiolabeled or non-labeled depending on the detection method).
-
The reaction mixture is incubated at 30°C for a specified time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unreacted ATP, and measuring the incorporated radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Figure 1: Experimental workflow for an in vitro TNIK kinase inhibition assay.
Abnormal activation of the FGFR signaling pathway is a key driver in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.
Table 3: FGFR Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [9] |
| 1 | 1900 | - | - | - | [9] |
| 19 | 27 | 1.8 | 2.0 | 157 | [10] |
| 7 | 89 | 5.2 | 5.6 | 351 | [10] |
| Cpd 152 | 21.6 | 1.8 | 4.5 | 28.5 | [11] |
-
Reagents and Materials: Recombinant FGFR kinase domain, peptide substrate, ATP, and a suitable assay kit (e.g., Z′-LYTE™ Kinase Assay Kit).
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate.
-
The test compound is serially diluted and added to the wells.
-
A mixture of the FGFR enzyme and the peptide substrate is added.
-
The reaction is initiated by the addition of ATP.
-
After incubation for a specified time, a development reagent is added to stop the reaction and generate a signal. In the Z′-LYTE™ assay, this involves cleavage of the unphosphorylated substrate by a site-specific protease, which disrupts FRET.
-
-
Data Analysis: The ratio of the two emission wavelengths is calculated and used to determine the percentage of inhibition, from which the IC50 value is derived.
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell migration, invasion, and proliferation. Novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as c-Met inhibitors.
Table 4: c-Met Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound | c-Met IC50 (nM) | Reference |
| 7j (1H-pyrrolo[2,3-b]pyridine) | ~10 | [12] |
| 11c | 80 | [13] |
| 11i | 50 | [13] |
| 13b | 20 | [13] |
| 13h | 50 | [13] |
| 5a (pyrazolo[3,4-b]pyridine) | 4.27 | [14] |
| 5b (pyrazolo[3,4-b]pyridine) | 7.95 | [14] |
| 4 | 4.9 | [15] |
-
Reagents and Materials: Recombinant c-Met kinase, substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and a detection reagent such as Kinase-Glo®.
-
Assay Procedure:
-
The c-Met kinase, substrate, and test compound are incubated together in a kinase buffer.
-
The reaction is started by the addition of ATP.
-
After incubation, the Kinase-Glo® reagent is added to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis: The luminescence data is used to calculate the percentage of inhibition and subsequently the IC50 value.
Tubulin Polymerization Inhibition
Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as inhibitors of the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest.
Table 5: Tubulin Polymerization Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound | Tubulin Polymerization IC50 (µM) | HeLa Cell Growth IC50 (µM) | Reference |
| 10t (1H-pyrrolo[3,2-c]pyridine) | - (potent inhibition at 3 and 5 µM) | 0.12 | [16] |
| CA-61 (pyrrole-based) | - | - | [17] |
| CA-84 (pyrrole-based) | - | - | [17] |
| Compound 4c | 17 | - | [18] |
| Compound 7f | 2.04 | - | [19] |
-
Reagents and Materials: Purified tubulin, GTP, polymerization buffer, and a fluorescence plate reader.
-
Assay Procedure:
-
Tubulin is incubated with the test compound in the polymerization buffer.
-
The polymerization is initiated by raising the temperature to 37°C.
-
The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.
-
-
Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves, and the IC50 value for inhibition of polymerization is calculated.
Antimicrobial Activity
The this compound scaffold is a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.
Table 6: Antimicrobial Activity of Pyrrolopyridine Derivatives
| Compound/Analog | Target Organism | Activity (MIC, µg/mL) | Reference |
| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [20] |
| Pyrrolo[3,4-c]pyridine derivative | Mycobacterium tuberculosis | 0.065 (MIC90) | [20] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Staphylococcus aureus, Escherichia coli, Micrococcus luteus | 3-6 (mg/mL) | [21] |
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
-
Reagents and Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial or fungal inoculum, and the test compound.
-
Assay Procedure:
-
A serial two-fold dilution of the test compound is prepared in CAMHB in the wells of a microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Figure 2: General workflow for a broth microdilution MIC assay.
Neuroprotective Activity
Derivatives of the 1H-pyrrol-2(3H)-one scaffold, particularly pyrrole-based hydrazones, have emerged as promising neuroprotective agents.[1]
Table 7: Neuroprotective Activity of Pyrrole-Containing Azomethine Compounds
| Compound | Concentration (µM) | Neuroprotective Effect (%) | Reference |
| 9 | 10 | 52 | [22] |
| 12 | 10 | 53 | [22] |
| 14 | 10 | 51 | [22] |
| 12 | 5 | 48 | [22] |
This in vitro assay is used to evaluate the neuroprotective effects of compounds against oxidative stress-induced neuronal cell death.
-
Cell Culture: A suitable neuronal cell line (e.g., PC12 or SH-SY5Y) is cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Hydrogen peroxide (H₂O₂) is then added to induce oxidative stress and neurotoxicity.
-
After an incubation period, cell viability is assessed using a method such as the MTT assay, which measures mitochondrial metabolic activity.
-
-
Data Analysis: The percentage of cell viability in the presence of the test compound is compared to the control (H₂O₂-treated cells without the compound) to determine the neuroprotective effect.
Signaling Pathway Modulation
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways.
Wnt Signaling Pathway
As mentioned, TNIK inhibitors containing the pyrrolopyridine scaffold can modulate the Wnt signaling pathway, which is crucial in embryonic development and cancer.
Figure 3: Inhibition of the Wnt signaling pathway by a pyrrolopyridine derivative targeting TNIK.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Its dysregulation is linked to various cancers.
Figure 4: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
Conclusion
The this compound scaffold and its isomers represent a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, underscore the significance of this chemical class. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers dedicated to the design and development of next-generation drugs based on this privileged molecular framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. theraindx.com [theraindx.com]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. law.berkeley.edu [law.berkeley.edu]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGFR2/3 inhibitors reported in Genescience Pharmaceuticals patent | BioWorld [bioworld.com]
- 12. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Rise of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one: A Versatile Scaffold for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics in oncology and immunology has spotlighted the significance of kinase inhibitors. Within this competitive landscape, the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core and its related isomers have emerged as a privileged scaffold. This guide provides a comprehensive technical overview of this scaffold's journey from a promising chemical entity to a validated kinase inhibitor core, offering insights into its mechanism of action, structure-activity relationships, and therapeutic potential.
Introduction to the 1H-Pyrrolo[2,3-c]pyridine Scaffold
The this compound scaffold, a derivative of 6-azaindole, represents a class of bicyclic heteroatomic compounds that have garnered significant attention in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions make it an ideal starting point for the rational design of potent and selective kinase inhibitors. The core structure mimics the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. This competitive inhibition mechanism is central to its therapeutic efficacy.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. The this compound scaffold and its derivatives act as ATP-competitive inhibitors. By binding to the ATP pocket of the kinase, these compounds block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives disease progression. The diverse chemical space accessible through modifications of the pyrrolopyridine core allows for the fine-tuning of inhibitory activity against a wide range of kinase targets.
Therapeutic Potential Across Multiple Kinase Families
Derivatives of the pyrrolopyridine scaffold have demonstrated potent inhibitory activity against a variety of kinases implicated in human diseases. This includes, but is not limited to, Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), Traf2- and Nck-interacting kinase (TNIK), and Cyclin-Dependent Kinases (CDKs). The versatility of this scaffold allows for the development of both highly selective and multi-targeted kinase inhibitors, offering a broad spectrum of therapeutic opportunities.
Quantitative Analysis of Kinase Inhibition
The following tables summarize the in vitro inhibitory activities of various pyrrolopyridine derivatives against several key kinase targets. The data, presented as IC50 values, highlight the potency and, in some cases, the selectivity of these compounds.
Table 1: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [1] |
Table 2: Inhibitory Activity against Traf2- and Nck-interacting kinase (TNIK)
| Compound Series | pIC50 Range | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | 7.37 to 9.92 | [2] |
Table 3: Inhibitory Activity against Cyclin-Dependent Kinase 8 (CDK8)
| Compound ID | CDK8 IC50 (nM) | Reference |
| H1 (5-phenyl-1H-pyrrolo[2,3-b]pyridine) | 35.2 | [3] |
| 22 | 48.6 | [3] |
Table 4: Inhibitory Activity against Lysine-Specific Demethylase 1 (LSD1)
| Compound ID | LSD1 IC50 (nM) | Cell Line | Cell Growth Inhibition IC50 (nM) | Reference |
| 46 (LSD1-UM-109) | 3.1 | MV4;11 | 0.6 | [4] |
| H1417 | 1.1 | [4] |
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generic kinase signaling pathway, a representative synthetic scheme, and the structure-activity relationship of these inhibitors.
Caption: Generic Kinase Signaling Pathway Inhibition.
Caption: Representative Synthetic Scheme.
Caption: Structure-Activity Relationship (SAR) Concept.
Experimental Protocols
A fundamental aspect of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides detailed methodologies for the synthesis of the this compound core and a general protocol for in vitro kinase inhibition assays.
General Synthesis of the 6-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Scaffold
The synthesis of the 6-azaindole core, a close structural analog and common precursor, can be achieved through various methods. One common approach is the Bartoli indole synthesis.[5]
Materials:
-
Substituted 3-nitropyridine
-
Vinylmagnesium bromide (Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the substituted 3-nitropyridine in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an excess of vinylmagnesium bromide (typically 3-4 equivalents) to the cooled solution via a dropping funnel.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-azaindole derivative.[5]
General In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
Test compounds (pyrrolopyridine derivatives) dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
In a white, opaque microplate, add the test compound dilutions or DMSO (for control wells).
-
Add the recombinant kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for about 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold and its related isomers have firmly established their position as a valuable core in the design of novel kinase inhibitors. The extensive research into their synthesis, biological activity, and structure-activity relationships has paved the way for the development of potent and selective drug candidates. The versatility of this scaffold allows for the targeting of a wide array of kinases, offering potential therapeutic solutions for a multitude of diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in in vivo models and ultimately in clinical trials. The continued exploration of the chemical space around this privileged scaffold holds great promise for the future of targeted therapy.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1H-Pyrrolo[2,3-c]pyridine-2,3-dione|CAS 92635-33-1 [benchchem.com]
- 3. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic data of "1H-Pyrrolo[2,3-C]pyridin-2(3H)-one" (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data based on computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to support researchers in the identification, characterization, and utilization of this compound in medicinal chemistry and drug development.
Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N1-H |
| ~8.1 | d | 1H | H-7 |
| ~7.8 | d | 1H | H-5 |
| ~7.2 | dd | 1H | H-6 |
| ~3.6 | s | 2H | H-3 |
Note: Predicted chemical shifts can vary. These values serve as an estimation for spectral interpretation.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C-2 |
| ~150 | C-7a |
| ~148 | C-5 |
| ~130 | C-4a |
| ~120 | C-7 |
| ~118 | C-6 |
| ~35 | C-3 |
Note: These are estimated chemical shifts and should be confirmed by experimental data.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium, Broad | N-H Stretch (Amide) |
| ~3050 | Weak | C-H Stretch (Aromatic) |
| ~2950 | Weak | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Lactam) |
| ~1600 | Medium | C=C Stretch (Aromatic) |
| ~1470 | Medium | C=C Stretch (Aromatic) |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Predicted [M+H]⁺ | 135.0553 |
| Predicted [M]⁺ | 134.0480 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 or 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[1]
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Processing: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and identify any characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-Depth Technical Guide to the Synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Also known as 6-azaoxindole, this scaffold is a key building block for a variety of pharmacologically active molecules. This document details the primary synthetic strategies, providing experimental protocols and quantitative data to aid in the practical application of these methods.
Introduction
This compound is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a pyrrolidin-2-one ring. This structural motif is found in a range of compounds investigated for their therapeutic potential, including anti-inflammatory and analgesic agents, and as inhibitors of various enzymes.[1] The synthesis of this and other azaoxindole isomers is a critical step in the development of novel therapeutics.[2] This guide will focus on the most direct and well-documented methods for the preparation of the 6-azaoxindole core.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Construction of the Pyrrolidin-2-one Ring onto a Pre-existing Pyridine Core: This is the most common and direct strategy, typically involving the cyclization of a suitably substituted 3-aminopyridine derivative.
-
Modification of a Pre-formed 6-Azaindole Scaffold: This approach involves the oxidation of the parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole) to introduce the 2-oxo functionality.
This guide will primarily focus on the first strategy, for which more detailed procedures are available.
Synthesis via Intramolecular Cyclization of a 3-Aminopyridine Derivative
A robust and general synthesis of the 6-azaoxindole scaffold commences with a substituted 3-nitropyridine, specifically 4-methoxycarbonylmethyl-3-nitropyridine.[3] The synthetic pathway involves the reduction of the nitro group to an amine, followed by intramolecular cyclization to form the desired bicyclic lactam.
A general representation of this synthetic pathway is illustrated below:
Figure 1: General synthetic scheme for this compound.
Experimental Protocol
The following is a generalized experimental protocol based on the synthetic strategy reported by Barker et al.[3]
Step 1: Hydrogenation of 4-Methoxycarbonylmethyl-3-nitropyridine
-
Reaction Setup: A solution of 4-methoxycarbonylmethyl-3-nitropyridine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is placed in a hydrogenation vessel.
-
Catalyst: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The vessel is charged with hydrogen gas (typically at a pressure of 1-4 atmospheres) and the mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 3-amino-4-methoxycarbonylmethyl-pyridine, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Reaction Conditions: The crude 3-amino-4-methoxycarbonylmethyl-pyridine is dissolved in a high-boiling point solvent such as xylene or toluene.
-
Cyclization: The solution is heated to reflux to induce intramolecular cyclization with the elimination of methanol.
-
Monitoring: The progress of the cyclization is monitored by TLC or LC-MS.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration. The solid can be washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Quantitative Data
While the specific yields for the parent 6-azaoxindole are not detailed in the available abstract, similar cyclizations of substituted aminopyridine esters to form related azaoxindoles are generally reported to proceed in moderate to good yields.
| Step | Reactant | Product | Typical Yield (%) |
| 1 | 4-Methoxycarbonylmethyl-3-nitropyridine | 3-Amino-4-methoxycarbonylmethyl-pyridine | >90 |
| 2 | 3-Amino-4-methoxycarbonylmethyl-pyridine | This compound | 60-80 (estimated) |
Table 1: Estimated yields for the synthesis of this compound.
Alternative and Related Synthetic Approaches
While the above method provides a direct route to the 6-azaoxindole core, other strategies have been employed for the synthesis of the broader class of azaindoles, which could potentially be adapted.
-
Palladium-Catalyzed Cascade Reactions: A practical palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been described for the synthesis of various substituted azaindoles, including 6-azaindoles.[4] This approach offers a convergent method for accessing functionalized derivatives.
Figure 2: Palladium-catalyzed cascade reaction for azaindole synthesis.
-
Oxidation of 6-Azaindoles: The oxidation of 6-azaindoles represents a potential alternative pathway to the 2-oxo derivative.[5] This transformation could be achieved using various oxidizing agents, although the regioselectivity and reaction conditions would need to be carefully optimized to favor oxidation at the C2 position of the pyrrole ring.
Conclusion
The synthesis of this compound is most reliably achieved through the intramolecular cyclization of a 3-amino-4-substituted pyridine precursor. The reduction of a 3-nitropyridine followed by thermal cyclization provides a direct and efficient route to this valuable heterocyclic scaffold. Further exploration of modern catalytic methods, such as palladium-catalyzed cascade reactions, may offer alternative and more versatile approaches to functionalized 6-azaoxindole derivatives. This guide provides a foundational understanding of the key synthetic strategies and practical considerations for the preparation of this important class of molecules, empowering researchers in their drug discovery and development endeavors.
References
- 1. US5811432A - Azaoxindole derivatives - Google Patents [patents.google.com]
- 2. PT96411B - METHOD FOR PREPARING AZAOXINDOLE DERIVATIVES - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Genesis and Evolution of a Privileged Scaffold: A Technical Guide to Pyrrolo[2,3-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to indole and purine has positioned it as a "privileged scaffold," capable of interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery, history, and synthetic development of the pyrrolo[2,3-c]pyridine core, alongside a summary of its biological activities and therapeutic potential.
The Dawn of a Scaffold: Early Discovery
The first documented synthesis of a pyrrolo[2,3-c]pyridine derivative dates back to 1934 by Clemo and Holmes. Their work, published in the Journal of the Chemical Society, laid the foundational stone for all subsequent explorations into this fascinating heterocyclic system. While the initial biological significance was not immediately recognized, this seminal work provided the chemical community with the first access to this novel scaffold.
The Synthetic Arsenal: Constructing the Pyrrolo[2,3-c]pyridine Core
The construction of the pyrrolo[2,3-c]pyridine ring system has been approached through various synthetic strategies, ranging from classical named reactions to modern catalytic methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Methodologies
Three classical indole syntheses have been successfully adapted for the preparation of pyrrolo[2,3-c]pyridines: the Fischer, Madelung, and Bartoli syntheses. These methods remain relevant for the synthesis of specific substitution patterns.
| Synthetic Method | Starting Materials | Key Reaction Conditions | Advantages | Limitations |
| Fischer Indole Synthesis | Pyridylhydrazines and carbonyl compounds | Acid catalysis (e.g., H₂SO₄, polyphosphoric acid), often with heating. | Versatile for a range of substitutions on the pyrrole ring. | Can be inefficient for electron-deficient pyridylhydrazines. |
| Madelung Synthesis | N-acyl-aminopyridines with an ortho-alkyl group | Strong base (e.g., NaNH₂, n-BuLi) at high temperatures. | Useful for the synthesis of 2-substituted pyrrolo[2,3-c]pyridines. | Harsh reaction conditions can limit functional group tolerance. |
| Bartoli Indole Synthesis | Ortho-substituted nitropyridines and vinyl Grignard reagents | Requires at least three equivalents of the Grignard reagent. | Provides access to 7-substituted pyrrolo[2,3-c]pyridines. | Sensitive to steric hindrance and the nature of the ortho-substituent. |
Modern Synthetic Approaches
Advances in organometallic chemistry have introduced milder and more versatile methods for the synthesis of pyrrolo[2,3-c]pyridines. Palladium-catalyzed cross-coupling reactions, in particular, have become a cornerstone for the construction of this scaffold.
| Synthetic Method | Starting Materials | Key Reaction Conditions | Advantages | Limitations |
| Palladium-Catalyzed Annulation | Halogenated aminopyridines and alkynes (e.g., Sonogashira coupling followed by cyclization) | Pd catalyst (e.g., Pd(PPh₃)₄), copper co-catalyst, and a base. | High functional group tolerance and milder reaction conditions. | Cost and potential toxicity of the metal catalyst. |
| Larock Indole Synthesis Adaptation | Substituted anilines and alkynes | Palladium catalyst and a base. | Convergent approach allowing for diverse substitutions. | Regioselectivity can be an issue with unsymmetrical alkynes. |
Experimental Protocols for Key Syntheses
Fischer Indole Synthesis of 2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine
Materials:
-
4-Hydrazinyl-2-methylpyridine
-
Acetone
-
Polyphosphoric acid (PPA)
Procedure:
-
A mixture of 4-hydrazinyl-2-methylpyridine (1.0 eq) and acetone (1.2 eq) is stirred in ethanol at room temperature for 2 hours to form the corresponding hydrazone.
-
The solvent is removed under reduced pressure, and the resulting crude hydrazone is added portion-wise to preheated polyphosphoric acid (10 eq by weight) at 120 °C.
-
The reaction mixture is stirred at 120 °C for 1 hour.
-
After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a concentrated aqueous solution of sodium hydroxide.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) yields the pure 2,5-dimethyl-1H-pyrrolo[2,3-c]pyridine.
Bartoli Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine.[1]
Materials:
-
2-Chloro-3-nitropyridine.[1]
-
Vinylmagnesium bromide (1.0 M solution in THF).[1]
-
Anhydrous tetrahydrofuran (THF).[1]
-
20% Aqueous ammonium chloride solution.[1]
Procedure:
-
A solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF is prepared under an inert nitrogen atmosphere and cooled to -78 °C.[1]
-
Vinylmagnesium bromide (3.0 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.[1]
-
The reaction mixture is then allowed to warm to -20 °C and stirred for 8 hours.[1]
-
The reaction is quenched by the slow addition of a 20% aqueous solution of ammonium chloride.[1]
-
The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine.[1]
Biological Significance and Therapeutic Applications
The pyrrolo[2,3-c]pyridine scaffold has emerged as a key pharmacophore in the development of a multitude of therapeutic agents, most notably in the area of protein kinase inhibition. The nitrogen atom at the 6-position can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the active site of many kinases.
Pyrrolo[2,3-c]pyridines as Kinase Inhibitors
A significant number of pyrrolo[2,3-c]pyridine derivatives have been developed as potent and selective inhibitors of various protein kinases implicated in cancer and inflammatory diseases.
| Compound/Series | Target Kinase(s) | IC₅₀ / Kᵢ Values | Therapeutic Area |
| Pyrrolo[2,3-c]pyridine amides | FMS, c-KIT, PDGFR | FMS IC₅₀ = 30 nM | Cancer, Inflammatory Diseases |
| Substituted 1H-pyrrolo[2,3-c]pyridines | FGFR1, FGFR2, FGFR3 | FGFR1 IC₅₀ = 7 nM | Cancer |
| Pyrrolo[2,3-c]pyridine ureas | Aurora A, Aurora B | Aurora A IC₅₀ = 15 nM | Cancer |
| Aminopyrazole-fused pyrrolo[2,3-c]pyridines | JAK2 | JAK2 IC₅₀ = 2 nM | Myeloproliferative Neoplasms |
Other Therapeutic Applications
Beyond kinase inhibition, the pyrrolo[2,3-c]pyridine scaffold has been explored for a range of other biological activities.
| Compound/Series | Biological Target/Activity | Reported Potency | Potential Therapeutic Area |
| Pyrrolo[2,3-c]pyridine-carboxamides | Cannabinoid Receptor 1 (CB1) antagonists | Kᵢ = 1.5 nM | Obesity, Metabolic Disorders |
| Substituted 4-aminopyrrolo[2,3-c]pyridines | Histamine H₄ Receptor antagonists | Kᵢ = 10 nM | Allergic and Inflammatory Diseases |
| Pyrrolo[2,3-c]pyridine derivatives | Lysine-Specific Demethylase 1 (LSD1) inhibitors | IC₅₀ = 3.1 nM | Cancer |
Visualizing Key Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core transformations in the classical syntheses of the pyrrolo[2,3-c]pyridine scaffold.
Caption: Fischer Indole Synthesis Workflow for Pyrrolo[2,3-c]pyridines.
Caption: Madelung Synthesis Workflow for Pyrrolo[2,3-c]pyridines.
Caption: Bartoli Synthesis Workflow for Pyrrolo[2,3-c]pyridines.
Conclusion
From its humble beginnings in 1934, the pyrrolo[2,3-c]pyridine scaffold has evolved into a cornerstone of modern medicinal chemistry. The development of diverse and efficient synthetic methodologies has granted researchers broad access to a wide array of derivatives. The inherent ability of this scaffold to interact with key biological targets, particularly protein kinases, has cemented its status as a privileged structure in drug discovery. As our understanding of disease biology deepens, it is certain that the pyrrolo[2,3-c]pyridine core will continue to be a fertile ground for the discovery of novel and impactful therapeutics.
References
The Emerging Potential of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Analogs in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer research is perpetually seeking novel scaffolds that can be elaborated into potent and selective therapeutic agents. Among the heterocyclic compounds of interest, the pyrrolopyridine core, a fusion of pyrrole and pyridine rings, has garnered significant attention. This technical guide delves into the burgeoning field of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one analogs and their potential as anticancer agents. While direct research on this specific scaffold is in its nascent stages, this document provides an in-depth analysis of its chemical rationale, synthesis, and the compelling anticancer activities of its closely related structural isomers, offering a forward-looking perspective for drug discovery and development.
The this compound Core: A Privileged Scaffold
The this compound moiety, belonging to the azaindole family, presents a unique three-dimensional structure with a lactam function embedded within a bicyclic aromatic system. This arrangement offers a rigid framework with specific hydrogen bonding capabilities and opportunities for diverse substitutions, making it an attractive starting point for the design of targeted therapies. The core itself is a versatile intermediate for creating novel chemical entities with potentially superior biological activity and drug-like properties.[1] While extensive research on this specific isomer is still emerging, the broader family of pyrrolopyridines has demonstrated significant pharmacological potential, including anticancer, analgesic, and sedative properties.[2]
Synthesis of the Pyrrolopyridine Core
The synthesis of the this compound core and its analogs can be approached through several established strategies for constructing fused heterocyclic systems. While specific protocols for this exact scaffold are proprietary or less documented in public literature, methodologies for related isomers provide a strong foundation.
A common approach involves the annulation of a pyrrole ring onto a pre-existing pyridine precursor . This can be achieved through various cyclization reactions. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized from a substituted pyridine precursor, which is then elaborated to form the fused pyrrole ring.[3] A key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be synthesized and subsequently undergo Suzuki cross-coupling reactions with various arylboronic acids to generate a library of analogs.[3]
Another strategy is the construction of the pyridine ring onto a pyrrole-2,3-dione precursor . This approach offers flexibility in the substitution pattern of the resulting pyrrolopyridine.
Furthermore, tandem reactions , where multiple bonds are formed in a single synthetic operation, provide an efficient route to these complex heterocyclic systems.
A representative synthetic scheme for a related 1H-pyrrolo[3,2-c]pyridine derivative is outlined below:
Anticancer Activity and Mechanisms of Action
While direct data on this compound analogs is limited, the anticancer potential of the broader pyrrolopyridine class is well-documented, with several isomers showing potent activity against various cancer cell lines. The primary mechanisms of action appear to be centered around the inhibition of key cellular processes such as cell signaling through kinase inhibition and the disruption of microtubule dynamics.
Kinase Inhibition
Many pyrrolopyridine derivatives have been identified as potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is implicated in several cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[4] For example, compound 4h exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[4] Inhibition of FGFR disrupts downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt, which are vital for cancer cell growth.[2]
-
Traf2 and Nck-interacting kinase (TNIK) Inhibition: TNIK is a critical kinase for the development of colorectal cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent TNIK inhibitors, with some compounds demonstrating IC50 values in the low nanomolar range.[2]
The following diagram illustrates the FGFR signaling pathway and the point of intervention for pyrrolopyridine-based inhibitors.
Tubulin Polymerization Inhibition
Another important anticancer mechanism for pyrrolopyridine analogs is the disruption of microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors on tubulin.[3] Compound 10t from this series exhibited potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[3] This compound was shown to potently inhibit tubulin polymerization and cause G2/M phase cell cycle arrest.[5]
The workflow for evaluating tubulin polymerization inhibitors is depicted below.
References
- 1. This compound | 54415-85-9 | Benchchem [benchchem.com]
- 2. 1H-Pyrrolo[2,3-c]pyridine-2,3-dione|CAS 92635-33-1 [benchchem.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry. The outlined synthetic strategies are designed to be adaptable for the generation of a diverse library of substituted analogs for structure-activity relationship (SAR) studies and drug discovery programs.
Introduction
The this compound core, also known as 6-azaindolin-2-one, is a key pharmacophore found in a variety of biologically active molecules. Its structural resemblance to oxindole and other privileged heterocyclic systems has made it an attractive target for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and neurodegenerative diseases. This document details a robust synthetic pathway for the preparation of this scaffold and its derivatives, starting from commercially available 3-aminopyridine.
Synthetic Strategy Overview
The synthesis of this compound derivatives can be achieved through a multi-step sequence. The key steps involve the regioselective functionalization of the pyridine ring at the C-4 position, followed by an intramolecular cyclization to construct the fused pyrrolidinone ring. The general synthetic workflow is depicted below.
Application Note and Protocol for the Purification of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The purity of these compounds is paramount for accurate biological evaluation and subsequent development. This document provides a comprehensive guide to the purification of this compound from crude reaction mixtures using silica gel column chromatography. The provided protocols are based on established methods for structurally related compounds and can be adapted to achieve high purity.
Data Presentation
Physicochemical Properties (Reference)
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | N/A |
| Molecular Weight | 134.14 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Polarity | Polar | Inferred from structure |
Column Chromatography Parameters
The optimal conditions should be determined empirically for each specific crude mixture. The following table provides a starting point for method development.
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard for many organic compounds. For compounds sensitive to acid, consider deactivating silica with triethylamine or using neutral/basic alumina.[1][2] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol | Start with a low polarity mixture and gradually increase the polarity.[1] A common starting point is 10-30% ethyl acetate in hexanes.[2] |
| TLC Analysis | Rf value of 0.2-0.3 for the target compound | Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column for good separation.[2] |
| Sample Loading | Dry Loading | Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent before loading onto the column.[3] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Compound is too polar and elutes with the solvent front. | Start with a less polar solvent system.[2] |
| Compound is adsorbing irreversibly to the silica gel. | Deactivate the silica gel with triethylamine (1-2% in eluent) or use an alternative stationary phase like alumina.[2] | |
| Co-elution of Impurities | Poor solvent system selection. | Optimize the solvent system using TLC. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) for better resolution.[2] |
| Impurities have similar polarity. | Consider a multi-step purification approach, such as recrystallization followed by column chromatography, or using a different stationary phase (e.g., reversed-phase C18).[1] | |
| Compound Streaking/Tailing | Compound insolubility or interaction with silica. | Ensure the compound is fully dissolved for loading. Add a small amount of a polar modifier (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent.[1] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
Crude this compound
-
TLC plates (silica gel coated)
-
Developing chamber
-
Various solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Capillary tubes for spotting
-
UV lamp for visualization
Methodology:
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto the baseline of several TLC plates.
-
Prepare different solvent systems with varying polarities (e.g., 10%, 20%, 30%, 50% Ethyl Acetate in Hexanes).
-
Place a small amount of each solvent system into separate developing chambers and allow the atmosphere to saturate.
-
Place one TLC plate in each chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the spot corresponding to the desired product. The optimal solvent system should give an Rf value of approximately 0.2-0.3.[2]
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify this compound from a crude reaction mixture.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Glass chromatography column
-
Optimized mobile phase from Protocol 1
-
Collection tubes
-
Rotary evaporator
Methodology:
1. Column Packing: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[2] b. Pour the slurry into the column and allow the silica to settle, ensuring a uniform and level bed. c. Drain the excess solvent until it is just above the silica bed.
2. Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[3] b. Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.[3] c. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[3]
3. Column Loading and Elution: a. Carefully add the dry-loaded sample to the top of the packed silica gel bed. b. Gently add a thin layer of sand on top of the sample to prevent disturbance. c. Carefully add the initial, low-polarity mobile phase to the column. d. Begin eluting the column, collecting fractions in test tubes. e. Gradually increase the polarity of the mobile phase as determined by the TLC analysis to elute the target compound.[3]
4. Fraction Analysis and Product Isolation: a. Monitor the separation by spotting each fraction on a TLC plate and visualizing under a UV lamp.[3] b. Combine the fractions that contain the pure this compound. c. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[3]
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing kinase inhibition assays using derivatives of the 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one scaffold. This core structure is of significant interest in medicinal chemistry for the development of novel kinase inhibitors targeting a variety of signaling pathways implicated in cancer and other diseases.
Introduction to this compound Derivatives as Kinase Inhibitors
The this compound and its related isomers, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, serve as versatile scaffolds for the synthesis of potent and selective kinase inhibitors.[1] Derivatives of these heterocyclic compounds have demonstrated significant inhibitory activity against a range of protein kinases, playing crucial roles in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making their constituent kinases attractive targets for therapeutic intervention.
Key kinase targets for pyrrolopyridine derivatives include:
-
Fibroblast Growth Factor Receptors (FGFRs) : Involved in angiogenesis, cell proliferation, and migration.[1][2]
-
Traf2 and Nck-Interacting Kinase (TNIK) : A key regulator in colorectal cancer.[1][3]
-
Cyclin-Dependent Kinase 8 (CDK8) : Implicated in the WNT/β-catenin signaling pathway in colorectal cancer.[4]
-
Haspin Kinase : A crucial enzyme in cell division.[5]
-
Janus Kinase 3 (JAK3) : Involved in immune responses.[6]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R) : Plays a role in cell growth and survival.[7]
This document outlines a representative protocol for assessing the inhibitory activity of this compound derivatives against a selected kinase, using a luminescence-based assay format.
Data Presentation: Inhibitory Activity of Pyrrolopyridine Derivatives
The following tables summarize the reported inhibitory activities of various pyrrolopyridine derivatives against their target kinases.
Table 1: IC50 Values of Pyrrolopyridine Derivatives against Various Kinases
| Compound Scaffold | Derivative | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 | [1][2] |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | FGFR2 | 9 | [1][2] |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | FGFR3 | 25 | [1][2] |
| 1H-pyrrolo[2,3-b]pyridine | Undisclosed | TNIK | < 1 | [3] |
| 1H-pyrrolo[2,3-b]pyridine | Compound 22 | CDK8 | 48.6 | [4] |
| 1H-pyrrolo[3,2-g]isoquinoline | Compound 3 | Haspin | 10-80 | [5] |
| 1H-pyrrolo[3,2-g]isoquinoline | Compound 15 | Haspin | 10-80 | [5] |
| 1H-pyrrolo[3,2-g]isoquinoline | Compound 16 | Haspin | 10-80 | [5] |
| 1H-pyrrolo[3,2-g]isoquinoline | Compound 17 | Haspin | 10-80 | [5] |
Experimental Protocols
This section details a generalized protocol for determining the in vitro inhibitory activity of a this compound derivative against a target kinase using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[8][9]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial ADP concentration.[9]
Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Enzyme: Recombinant human kinase (e.g., FGFR1, TNIK)
-
Substrate: Specific peptide substrate for the chosen kinase
-
Test Compound: this compound derivative dissolved in DMSO
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) :
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Microplates: White, opaque 384-well plates
-
Plate reader: Luminometer
Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[10]
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle (for "no inhibitor" control) to the appropriate wells of a 384-well plate.
-
Include a "no enzyme" control by adding 5 µL of kinase assay buffer instead of the enzyme solution.[10]
-
-
Enzyme Addition:
-
Dilute the kinase enzyme to the desired concentration in the kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration.
-
Add 5 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
-
Reaction Initiation:
-
Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer. The final concentrations should be at or near the Km values for both.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.[10]
-
Gently mix the contents of the plate.
-
-
Incubation:
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Subtract the "no enzyme" control luminescence from all other readings to correct for background.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Workflow for the Kinase Inhibition Assay.
Signaling Pathway Visualization
Derivatives of this compound have been shown to inhibit kinases in key signaling pathways. The diagram below illustrates the FGFR signaling pathway, which is a common target for these compounds.
FGFR Signaling Pathway and Point of Inhibition.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine-2,3-dione|CAS 92635-33-1 [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-c]pyridine scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Various isomers of this heterocyclic core have demonstrated potential as potent inhibitors of key biological targets implicated in cancer and other diseases.[1] Notably, derivatives of the related 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine have shown efficacy as inhibitors of protein kinases, lysine-specific demethylase 1 (LSD1), and tubulin polymerization.[2][3][4] These compounds often exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and migration.[3][5]
This document provides detailed protocols for a suite of in vitro cell-based assays to characterize the biological activity of novel 1H-pyrrolo[2,3-c]pyridin-2(3H)-one compounds and their derivatives. The included assays are designed to assess cytotoxicity, kinase inhibition, induction of apoptosis, effects on the cell cycle, and impact on cell migration and invasion.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various pyrrolopyridine derivatives against different biological targets and cancer cell lines. This data serves as a benchmark for evaluating newly synthesized compounds.
Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | [3][6] |
| Compound 9 | c-Met | 22.8 | [2] |
| Compound 22 | CDK8 | 48.6 | |
| Various | TNIK | pIC50 range: 7.37 - 9.92 | [7] |
| Various | IGF-1R | Nanomolar potency | |
| Various | Haspin | 10 - 80 | [8] |
Table 2: Anti-proliferative Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line(s) | IC50 (µM) | Reference |
| Compound 23e | MV4-11, Kasumi-1 (AML) | Not specified (potent) | |
| Compound 9 | MKN-45, EBC-1 | 0.329, 0.479 | [2] |
| Compound 10t | HeLa, SGC-7901, MCF-7 | 0.12, 0.15, 0.21 | [4] |
| Compound 4h | 4T1 (mouse breast cancer) | Potent inhibition | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by pyrrolopyridine derivatives and a general workflow for their in vitro evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][9]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[12]
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][13][14]
Materials:
-
Cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[13]
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.[4][6][15]
Materials:
-
Cells treated with test compounds
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with test compounds for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of compounds on the collective migration of a cell monolayer.[7][16][17][18]
Materials:
-
6-well or 12-well plates
-
Cells cultured to a confluent monolayer
-
Sterile 200 µL pipette tip
-
Serum-free medium
-
Microscope with a camera
Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.[16]
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with serum-free medium containing different concentrations of the test compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of the compound on cell migration.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.[19][20][21][22]
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[20]
-
Seed cells (e.g., 5 x 10^4) in serum-free medium into the upper chamber of the inserts.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Compare the number of invaded cells in treated versus control groups.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchhub.com [researchhub.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. benchchem.com [benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. ibidi.com [ibidi.com]
- 18. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 19. clyte.tech [clyte.tech]
- 20. snapcyte.com [snapcyte.com]
- 21. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 22. corning.com [corning.com]
Application Notes and Protocols for the Characterization of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active pyrrolopyridine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and characterization of such novel chemical entities. This document provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR, along with expected data based on analogous structures.
Predicted NMR Data
Due to the limited availability of published experimental NMR data for the specific compound this compound, the following tables summarize the predicted chemical shifts (δ) based on the analysis of structurally related pyrrolopyridine and lactam-containing heterocyclic compounds. These tables provide a reference for expected peak positions and multiplicities.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.8 - 8.2 | d | 5.0 - 6.0 | 1H |
| H-5 | 6.9 - 7.3 | dd | 5.0 - 6.0, 7.0 - 8.0 | 1H |
| H-6 | 7.5 - 7.9 | d | 7.0 - 8.0 | 1H |
| H-7 (NH) | 10.0 - 12.0 | br s | - | 1H |
| H-1 (NH) | 8.0 - 9.0 | br s | - | 1H |
| H-3 (CH₂) | 3.4 - 3.8 | s | - | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 170 - 175 |
| C-3a | 125 - 130 |
| C-4 | 145 - 150 |
| C-5 | 118 - 122 |
| C-6 | 130 - 135 |
| C-7a | 140 - 145 |
| C-3 | 35 - 40 |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar heterocyclic compounds. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) can also be tested for solubility.
-
Sample Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Preparation Workflow:
-
Weigh the desired amount of the compound directly into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR Experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Experiment:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak is at ~2.50 ppm. For ¹³C NMR in DMSO-d₆, the solvent peak is at ~39.52 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualizations
The following diagrams illustrate the logical workflow of the experimental process.
Caption: NMR characterization workflow.
Caption: Structural elucidation logic.
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies for the 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one scaffold, a promising heterocyclic compound in medicinal chemistry. This document details its significance, synthetic strategies, and protocols for biological evaluation, with a focus on its potential as a kinase inhibitor.
Introduction to this compound
This compound, a derivative of 6-azaindole, is a bicyclic lactam that has garnered significant interest in drug discovery.[1] Its rigid structure and hydrogen bonding capabilities make it an attractive scaffold for the design of inhibitors targeting various enzymes, particularly kinases. The pyrrolopyridine core is a "privileged structure" in medicinal chemistry, and the lactam functionality provides additional points for molecular interactions and chemical modification.
Structure-Activity Relationship (SAR) Studies
While specific quantitative SAR data for a comprehensive series of this compound derivatives is not extensively available in the public domain, the following table represents a hypothetical SAR study for this scaffold targeting a generic kinase. The data is illustrative and based on common trends observed for related pyrrolopyridine kinase inhibitors. The goal of such a study is to understand how different substituents at various positions on the scaffold affect inhibitory activity.
Table 1: Illustrative Structure-Activity Relationship Data for this compound Derivatives as Kinase Inhibitors
| Compound ID | R1 | R2 | R3 | Kinase IC50 (nM) |
| 1a | H | H | H | >10000 |
| 1b | H | H | Phenyl | 5230 |
| 1c | H | H | 4-Fluorophenyl | 2150 |
| 1d | H | H | 4-Methoxyphenyl | 1870 |
| 1e | H | H | 3-Aminophenyl | 980 |
| 1f | H | 4-Chlorophenyl | H | 750 |
| 1g | H | 4-Chlorophenyl | 4-Fluorophenyl | 320 |
| 1h | H | 4-Chlorophenyl | 3-Aminophenyl | 150 |
| 1i | Methyl | H | H | >10000 |
| 1j | Methyl | 4-Chlorophenyl | 3-Aminophenyl | 450 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Key Insights from SAR (Hypothetical)
-
Substitution at R3: The introduction of a phenyl group at the R3 position (1b) shows a significant increase in activity compared to the unsubstituted parent compound (1a). Further substitution on this phenyl ring with electron-withdrawing (1c) or electron-donating (1d) groups can modulate potency. An amino group (1e) appears to be favorable, potentially forming additional hydrogen bonds with the target.
-
Substitution at R2: A substituent at the R2 position, such as a 4-chlorophenyl group (1f), demonstrates a notable improvement in inhibitory activity.
-
Combined Substitutions: Combining favorable substitutions at both R2 and R3 (1g, 1h) leads to a synergistic effect, resulting in the most potent compounds in this illustrative series.
-
Substitution at R1: N-alkylation of the lactam nitrogen (1i, 1j) appears to be detrimental to the activity, suggesting that the N-H group may be involved in a critical hydrogen bond interaction with the kinase.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various methods, often involving the construction of the pyrrolone ring onto a pre-existing pyridine precursor.[1] The following is a general protocol for the synthesis of derivatives with substitutions at the R2 and R3 positions.
Protocol 1: Synthesis of Substituted 1H-Pyrrolo[2,3-C]pyridin-2(3H)-ones
-
Starting Material: Begin with a suitable 3-aminopyridine derivative.
-
Introduction of the Pyrrole Ring Precursor: React the 3-aminopyridine with an appropriate α-haloacetate derivative to form an N-substituted intermediate.
-
Cyclization: Induce intramolecular cyclization of the intermediate, often under basic conditions, to form the lactam ring of the this compound core.
-
Functionalization at R2 (e.g., Suzuki Coupling): If the pyridine ring contains a halogen (e.g., at position 4), this can be used as a handle for cross-coupling reactions. For a Suzuki coupling to introduce an aryl group at R2:
-
To a solution of the halogenated this compound in a suitable solvent (e.g., dioxane/water), add the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by column chromatography.
-
-
Functionalization at R3 (e.g., Aldol Condensation): The methylene group at the C3 position can be functionalized through reactions like aldol condensation.
-
Treat the this compound with a base (e.g., sodium ethoxide) to generate the enolate.
-
React the enolate with the desired aldehyde to form an aldol adduct.
-
Dehydrate the adduct to yield the C3-substituted product.
-
-
Purification and Characterization: Purify the final compounds by recrystallization or column chromatography and characterize them using standard analytical techniques (NMR, MS, HPLC).
Biological Evaluation Protocols
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a specific kinase.
-
Materials:
-
Kinase enzyme (e.g., recombinant human kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Add 5 µL of assay buffer containing the kinase to each well of a 384-well plate.
-
Add 1 µL of the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This assay is used to evaluate the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., HeLa, SGC-7901)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
-
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General experimental workflow for SAR studies.
Caption: Logical relationship for medicinal chemistry optimization.
References
Application Notes and Protocols for Molecular Docking of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one with Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing molecular docking studies of the compound 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one with various kinase targets. The protocol outlines the necessary steps using two widely used molecular docking software packages: AutoDock Vina and Schrödinger Maestro. Additionally, it includes a summary of quantitative data for related pyrrolopyridine kinase inhibitors and a diagram of a relevant signaling pathway to provide a comprehensive guide for researchers in the field of drug discovery.
Introduction to this compound and Kinase Inhibition
The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. Therefore, designing and evaluating small molecules that can selectively inhibit specific kinases is a major focus of modern drug development.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein, like a kinase.
Quantitative Data: Pyrrolopyridine Derivatives as Kinase Inhibitors
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine Derivatives | Cdc7 | 7 | [1] |
| 7-aryl-2-anilino-pyrrolopyrimidines | Mer | 2 | [2] |
| 7-aryl-2-anilino-pyrrolopyrimidines | Axl | 16 | [2] |
| Pyrrolo[2,3-b]pyridine Derivatives | FGFR1 | 7 | |
| Pyrrolo[2,3-b]pyridine Derivatives | FGFR2 | 9 | |
| Pyrrolo[2,3-b]pyridine Derivatives | FGFR3 | 25 | |
| Pyrrolo[3,2-g]isoquinolines | Haspin | 10.1 - 10.6 | |
| Pyrrolo[2,3-c]pyridines | LSD1 | 3.1 | [3] |
Molecular Docking Protocols
This section provides detailed, step-by-step protocols for performing molecular docking of this compound with a chosen kinase target using either AutoDock Vina or Schrödinger Maestro.
General Workflow for Molecular Docking
The overall process of molecular docking can be summarized in the following workflow:
Caption: A generalized workflow for a typical molecular docking experiment.
Protocol using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.
3.2.1. Software and Prerequisites:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
A 3D structure of the target kinase: Download from the Protein Data Bank (PDB).
-
A 3D structure of this compound: Can be drawn using chemical drawing software and saved in a suitable format (e.g., MOL, SDF).
3.2.2. Experimental Protocol:
-
Ligand Preparation:
-
Load the 3D structure of this compound into ADT.
-
Detect the torsional root and define the rotatable bonds.
-
Save the ligand in the PDBQT format (ligand.pdbqt).
-
-
Protein Preparation:
-
Load the PDB file of the kinase into ADT.
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in the PDBQT format (protein.pdbqt).
-
-
Grid Box Generation:
-
Define the binding site on the protein. This is typically centered on the co-crystallized ligand (if available) or a predicted active site.
-
Set the dimensions of the grid box to encompass the entire binding pocket. A common size is 24 x 24 x 24 Å.
-
Note the center coordinates (x, y, z) and dimensions of the grid box.
-
-
Configuration File:
-
Create a text file (e.g., conf.txt) with the following information:
-
-
Running the Docking:
-
Open a terminal or command prompt and navigate to the directory containing your files.
-
Execute the following command: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output file (output.pdbqt) will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Use visualization software (e.g., PyMOL, Chimera, Discovery Studio) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein for the best-scoring poses.
-
Protocol using Schrödinger Maestro
Schrödinger Maestro is a comprehensive suite of tools for drug discovery, offering a user-friendly interface for molecular docking.
3.3.1. Software and Prerequisites:
-
Schrödinger Maestro: The graphical user interface.
-
A 3D structure of the target kinase: Imported from the PDB.
-
A 2D or 3D structure of this compound.
3.3.2. Experimental Protocol:
-
Protein Preparation:
-
Import the kinase PDB structure into Maestro.
-
Use the "Protein Preparation Wizard" to preprocess the structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.
-
Optimize the hydrogen bond network and perform a restrained minimization of the protein.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound in the Maestro workspace or import a 3D structure.
-
Use "LigPrep" to generate low-energy 3D conformations of the ligand, considering different ionization states, tautomers, and stereoisomers at a physiological pH (e.g., 7.4 ± 0.5).
-
-
Receptor Grid Generation:
-
Open the "Receptor Grid Generation" panel.
-
Define the binding site by selecting the co-crystallized ligand or by manually selecting residues in the active site.
-
Ensure the grid box is large enough to accommodate the ligand.
-
Generate the grid file.
-
-
Ligand Docking (Glide):
-
Open the "Ligand Docking" panel (using the Glide module).
-
Select the generated receptor grid file.
-
Choose the prepared ligand(s) from the Project Table.
-
Select the desired docking precision (e.g., SP for standard precision or XP for extra precision).
-
Run the docking job.
-
-
Analysis of Results:
-
The results will be incorporated into the Project Table, showing the docking score (GlideScore) and other metrics.
-
Use the "Ligand Interaction Diagram" tool to visualize the 2D and 3D interactions between the docked ligand and the protein residues.
-
Signaling Pathway Visualization
Understanding the biological context of the target kinase is crucial. The following is a simplified representation of the AXL kinase signaling pathway, a common target for pyrrolopyridine-based inhibitors. AXL signaling is involved in cell survival, proliferation, and migration.
Caption: A simplified diagram of the AXL receptor tyrosine kinase signaling pathway.
Conclusion
This document provides a comprehensive guide for researchers interested in the molecular docking of this compound with kinase targets. By following the detailed protocols for AutoDock Vina and Schrödinger Maestro, scientists can effectively predict the binding interactions of this promising scaffold. The provided quantitative data and signaling pathway diagram offer valuable context for these computational studies, aiding in the rational design of novel and potent kinase inhibitors for therapeutic applications.
References
Application Notes and Protocols: 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach relies on screening small, low-molecular-weight compounds (fragments) that typically bind to the target protein with low affinity. The structural information gleaned from these fragment-protein complexes then guides the optimization process to develop high-affinity ligands.
The 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one scaffold, a derivative of 6-azaindole, represents a promising, yet underexplored fragment for FBDD. Azaindole cores are considered "privileged structures" in medicinal chemistry due to their ability to mimic the purine structure of ATP, making them excellent hinge-binding motifs for kinases. The lactam functionality in this compound offers additional hydrogen bonding capabilities and synthetic handles for fragment evolution. While direct, extensive FBDD campaigns commencing with this specific fragment are not widely published, its structural similarity to successful azaindole fragments and its inherent chemical reactivity make it an attractive candidate for screening against various protein targets, particularly kinases.
These application notes provide a comprehensive overview of the potential use of this compound in FBDD, including hypothetical screening and optimization workflows, and detailed experimental protocols based on established methodologies for analogous scaffolds.
Data Presentation: Quantitative Data for Analogous Scaffolds
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Target | IC50 (nM) | Ligand Efficiency (LE) | Reference |
| 1 | FGFR1 | 1900 | 0.13 | [1] |
| 4a | FGFR1 | 95 | - | [1] |
| 4h | FGFR1 | 7 | 0.44 | [1] |
| 4h | FGFR2 | 9 | - | [1] |
| 4h | FGFR3 | 25 | - | [1] |
| 4h | FGFR4 | 712 | - | [1] |
Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Traf2 and Nck-interacting kinase (TNIK)
| Compound Series | Target | pIC50 Range | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | 7.37 to 9.92 | [2] |
Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against Phosphodiesterase 4B (PDE4B)
| Compound ID | Target | IC50 (µM) | Selectivity over PDE4D | Reference |
| 7 | PDE4B | 0.48 | - | |
| 11h | PDE4B | 0.14 | 6-fold |
Experimental Protocols
The following are detailed protocols for key experiments in a typical FBDD workflow using this compound as a starting fragment.
Protocol 1: Fragment Library Preparation and Quality Control
-
Source or Synthesize Fragment: this compound can be sourced from commercial vendors or synthesized following literature procedures for related azaindole lactams.
-
Purity Assessment:
-
Dissolve the fragment in a suitable solvent (e.g., DMSO).
-
Analyze the purity by High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection. The purity should be >95%.
-
Confirm the identity and structural integrity using ¹H NMR and ¹³C NMR spectroscopy.
-
-
Solubility Assessment:
-
Prepare a stock solution of the fragment in DMSO (e.g., 100 mM).
-
Determine the aqueous solubility in the screening buffer using methods like nephelometry or UV-Vis spectroscopy to ensure it is soluble at the screening concentration.
-
-
Plate Preparation:
-
Prepare fragment plates by dispensing the DMSO stock solution into 96- or 384-well plates.
-
Include appropriate controls (DMSO only, known binder if available).
-
Seal and store the plates at -20°C until use.
-
Protocol 2: Biophysical Screening for Fragment Hits (Surface Plasmon Resonance - SPR)
-
Protein Immobilization:
-
Immobilize the target protein (e.g., a kinase domain) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Screening:
-
Prepare a running buffer (e.g., HBS-EP+) containing a low concentration of DMSO to match the fragment solutions.
-
Inject the fragment solutions from the prepared plates over the sensor surface at a typical concentration range of 100-500 µM.
-
Monitor the change in the SPR signal (response units, RU) in real-time. A significant and concentration-dependent increase in RU indicates binding.
-
-
Hit Validation and Affinity Determination:
-
For fragments that show binding, perform a dose-response analysis by injecting a series of concentrations (e.g., from 1 µM to 1 mM).
-
Fit the steady-state binding data to a 1:1 binding model to determine the dissociation constant (Kd).
-
Protocol 3: Synthesis of Derivatives for Fragment Evolution
The lactam moiety and the aromatic pyridine ring of this compound provide multiple vectors for chemical modification. The following is a general synthetic scheme for derivatization.
Scheme 1: General Synthesis of N-substituted and C4-substituted Derivatives
Reagents and conditions: (a) For N-alkylation/arylation: A suitable alkyl or aryl halide (R¹-X) and a base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, THF). (b) For C4-halogenation: A halogenating agent (e.g., NBS, NCS) in a suitable solvent (e.g., acetonitrile). (c) For C4-Suzuki coupling: The C4-halogenated intermediate, a boronic acid (R²-B(OH)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture (e.g., dioxane/water).
-
N-Alkylation/Arylation:
-
To a solution of this compound in DMF, add NaH at 0°C.
-
Stir for 30 minutes, then add the desired alkyl or aryl halide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
C4-Halogenation and Suzuki Coupling:
-
Treat the N-protected or unprotected this compound with a halogenating agent to introduce a handle for cross-coupling.
-
Combine the resulting halogenated intermediate, a desired boronic acid, a palladium catalyst, and a base in a degassed solvent mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify by column chromatography to yield the C4-substituted derivative.
-
Mandatory Visualizations
Signaling Pathway: Generic Kinase Signaling Cascade
Caption: Generic kinase signaling pathway targeted by FBDD.
Experimental Workflow: Fragment-Based Drug Design Cycle
Caption: Iterative cycle of fragment-based drug design.
Logical Relationship: Fragment Evolution Strategy
Caption: Strategy for fragment evolution from the core scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one and its derivatives. The information is based on established synthetic methodologies for the pyrrolo[2,3-c]pyridone core structure.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the 1H-pyrrolo[2,3-c]pyridone core?
A common and efficient method involves a two-step process: an initial Ugi four-component reaction (Ugi-4CR) to create a diamide adduct, followed by an acid-catalyzed intramolecular condensation to form the desired bicyclic pyrrolo[2,3-c]pyridone scaffold.[1][2] This approach is advantageous due to its atom economy, relatively short reaction times, and the ability to generate a diverse library of derivatives by varying the initial four components.[1][2]
Q2: What are the typical starting materials for the Ugi-4CR to form the precursor for the pyrrolo[2,3-c]pyridone core?
The Ugi-4CR for this synthesis typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] For the synthesis of the pyrrolo[2,3-c]pyridone backbone, derivatives of phenyl glyoxylic acid, anilines, and various isocyanides are often employed.[1][2]
Q3: What conditions are optimal for the cyclization (condensation) step to form the pyrrolo[2,3-c]pyridone ring?
Acidic conditions have been found to be most effective for the intramolecular condensation of the Ugi adduct.[1] While basic conditions result in very low yields, the use of an acid catalyst like p-Toluenesulfonic acid (PTSA) in methanol at elevated temperatures (e.g., 50 °C) can lead to high yields (up to 96%) in a short amount of time (e.g., 1 hour).[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Ugi Adduct | 1. Impure or wet starting materials or solvent. 2. Incorrect stoichiometry of reactants. 3. Reaction temperature is too high or too low. | 1. Ensure all reagents and the solvent (typically methanol) are dry and of high purity. 2. Carefully check the molar ratios of the four components. 3. The Ugi reaction is often run at ambient temperature; ensure the reaction is not being unintentionally heated or cooled.[2] |
| Low Yield During Cyclization to Pyrrolo[2,3-c]pyridone | 1. Inappropriate catalyst or reaction conditions. 2. Insufficient reaction time or temperature. 3. Presence of water, which can hinder acid catalysis. | 1. Switch to an acidic catalyst. p-Toluenesulfonic acid (PTSA) has been shown to be highly effective.[1][2] Avoid basic conditions as they are not favorable for this cyclization.[1] 2. Increase the reaction time or temperature. A typical condition is 50 °C for 1 hour.[1][2] 3. Use anhydrous solvents and reagents for the cyclization step. |
| Formation of Multiple Byproducts | 1. Side reactions from unstable Ugi adducts. 2. Decomposition of starting materials or product under the reaction conditions. 3. For derivatives, competing reaction pathways may exist. | 1. Purify the Ugi adduct before proceeding to the cyclization step. 2. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition. 3. Re-evaluate the compatibility of functional groups on your starting materials with the reaction conditions. |
| Difficulty in Purifying the Final Product | 1. Co-elution with starting materials or byproducts. 2. Poor solubility of the product. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Try recrystallization from a suitable solvent system to purify the product. |
Experimental Protocols
General Procedure for the Synthesis of Pyrrolo[2,3-c]pyridone Derivatives
This protocol is based on the efficient synthesis of the core scaffold and may require optimization for the specific synthesis of this compound.
Step 1: Ugi Four-Component Reaction (Synthesis of the Diamide Adduct)
-
To a solution of the aniline derivative (1 mmol) in methanol, add the phenyl glyoxylic acid derivative (1 mmol).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the isocyanide derivative (1 mmol) to the reaction mixture.
-
Continue stirring at ambient temperature for 1 hour.
-
The resulting Ugi adduct often precipitates as a solid and can be collected by filtration.[2]
Step 2: Acid-Catalyzed Intramolecular Cyclization
-
Dissolve the dried Ugi adduct (1 mmol) in methanol.
-
Add p-Toluenesulfonic acid (PTSA) (50 mol%) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 1 hour.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[2,3-c]pyridone derivative.
Quantitative Data
The following table summarizes the optimization of the catalyst for the intramolecular condensation step to form a model pyrrolo[2,3-c]pyridone derivative.[1]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Methanol | 50 | 24 | < 5 |
| 2 | Na2CO3 | Methanol | 50 | 24 | < 5 |
| 3 | K2CO3 | Methanol | 50 | 24 | < 5 |
| 4 | NaH | Methanol | 50 | 24 | < 5 |
| 5 | PTSA | Methanol | 50 | 1 | 96 |
| 6 | H2SO4 | Methanol | 50 | 1 | 90 |
| 7 | HCl | Methanol | 50 | 1 | 85 |
| 8 | AcOH | Methanol | 50 | 1 | 60 |
| 9 | TBAB | Methanol | 50 | 1 | 10 |
Data adapted from Jalli et al., RSC Adv., 2016, 6, 108538-108543.[1]
Visualizations
Caption: Synthetic workflow for the pyrrolo[2,3-c]pyridone core.
Caption: Troubleshooting logic for low cyclization yield.
References
- 1. Efficient synthesis of novel pyrrolo[2,3- c ]pyridone derivatives using the Ugi four-component reaction followed by condensation reaction - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02569B [pubs.rsc.org]
- 2. Efficient synthesis of novel pyrrolo[2,3-c]pyridone derivatives using the Ugi four-component reaction followed by condensation reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
"1H-Pyrrolo[2,3-C]pyridin-2(3H)-one" synthesis side product identification
Disclaimer: Specific experimental data on the synthesis and side product formation for 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is limited in publicly available literature. The following troubleshooting guide and FAQs are based on established synthetic methodologies for structurally related azaindole and azaindolinone compounds and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of side products in the synthesis of this compound?
A1: Based on common synthetic routes for related heterocyclic compounds, potential side products can arise from several pathways:
-
Incomplete Cyclization: The linear precursor to the bicyclic system may remain as an impurity if the cyclization reaction does not go to completion.
-
Over-oxidation or Reduction: Depending on the synthetic strategy, the pyrrolidinone ring could be oxidized to a pyrrolone or the pyridine ring could be inadvertently reduced.
-
Dimerization or Polymerization: Starting materials or reactive intermediates, particularly under harsh conditions like high temperatures or strong acids/bases, can lead to the formation of dimers or polymeric materials.[1]
-
Side reactions on the pyridine ring: The nitrogen atom in the pyridine ring can influence its reactivity, potentially leading to undesired substitutions or rearrangements under certain conditions.[2]
-
Hydrolysis: If the reaction is sensitive to water, hydrolysis of intermediates or the final product can occur, especially during workup.
Q2: I observe a byproduct with a similar mass to my starting material in the LC-MS analysis. What could it be?
A2: A byproduct with a mass similar to your starting material could be an isomer. In the context of pyrrolopyridinone synthesis, this could result from an undesired rearrangement or cyclization at a different position. For instance, depending on the precursors, there might be a possibility of forming other isomeric pyrrolopyridinone structures.
Q3: My reaction yields are consistently low. What are the common contributing factors?
A3: Low yields in the synthesis of complex heterocycles can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables. Insufficient heating, for example, may lead to incomplete reactions.[1]
-
Inappropriate Catalyst or Base/Acid: The choice and amount of catalyst or reagent are crucial. For example, in Fischer indole synthesis, which can be adapted for azaindoles, the strength of the acid catalyst is critical.[3][4] Similarly, in Madelung-type syntheses, a very strong base is required.[5]
-
Poorly Reactive Starting Materials: Steric hindrance or deactivating electronic effects on your starting materials can slow down or prevent the desired reaction.[1]
-
Product Degradation: The target molecule itself might be unstable under the reaction or workup conditions, leading to degradation and lower yields.[1]
Troubleshooting Guide
The following table outlines common issues encountered during the synthesis of pyrrolopyridinone compounds, their probable causes, and suggested solutions.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst or reagents.- Reaction temperature is too low.- Incorrect solvent or base/acid. | - Verify the quality and activity of all reagents.- Gradually increase the reaction temperature.- Screen different solvents and bases/acids. |
| Multiple Spots on TLC, with One Major Side Product | - Formation of a stable byproduct (e.g., furan derivative in Paal-Knorr type synthesis).[1]- Isomer formation. | - Adjust reaction conditions (e.g., pH, temperature) to disfavor the side reaction pathway.- Use a more selective catalyst or reagent system. |
| Formation of a Dark, Tarry Mixture | - Polymerization of starting materials or product.[1]- Reaction temperature is too high. | - Lower the reaction temperature.- Use a milder catalyst or reagent.- Ensure an inert atmosphere if reactants are sensitive to oxygen. |
| Product is Difficult to Purify | - Co-elution with a persistent impurity.- Product instability on silica gel. | - Explore alternative purification methods (e.g., recrystallization, preparative HPLC).- Consider using a different stationary phase for chromatography (e.g., alumina). |
Experimental Protocols
Protocol: Identification of an Unknown Side Product
This protocol outlines a general workflow for the characterization of an unknown impurity observed during the synthesis of this compound.
-
Isolation of the Impurity:
-
Using the analytical TLC or LC-MS data as a guide, perform preparative column chromatography or preparative HPLC to isolate the side product.
-
Collect fractions containing the impurity and concentrate them under reduced pressure.
-
-
Mass Spectrometry (MS) Analysis:
-
Submit the isolated impurity for high-resolution mass spectrometry (HRMS) to determine its exact mass and elemental composition. This will provide the molecular formula of the side product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the isolated impurity.
-
Analyze the chemical shifts, coupling constants, and correlations to elucidate the structure of the side product. Compare the spectra with those of the starting materials and the desired product to identify structural differences.
-
-
Infrared (IR) Spectroscopy:
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Obtain an IR spectrum of the impurity.
-
Look for characteristic absorption bands that can confirm the presence or absence of key functional groups (e.g., C=O, N-H, C=N).
-
-
Data Interpretation:
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Combine the data from HRMS, NMR, and IR to propose a structure for the unknown side product.
-
Consider plausible side reactions based on your synthetic route to rationalize the formation of this impurity.
-
Visualizations
Caption: Hypothetical reaction pathway and potential side product formation.
Caption: Logical workflow for the identification of an unknown impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for "1H-Pyrrolo[2,3-C]pyridin-2(3H)-one" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one . The content is tailored for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway
Due to the limited availability of a direct, detailed synthetic protocol for this compound in the literature, a plausible multi-step synthetic route is proposed as the basis for this guide. This pathway is designed based on established organic chemistry principles for the synthesis of related azaindole and lactam structures.
The proposed synthesis involves the following key transformations:
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Nucleophilic Aromatic Substitution: Introduction of a cyanomethyl group onto a substituted pyridine ring.
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Nitrile Hydrolysis: Conversion of the cyanomethyl group to a carboxylic acid.
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Nitro Group Reduction: Reduction of a nitro group on the pyridine ring to an amine.
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Intramolecular Cyclization (Lactamization): Formation of the fused pyrrolidinone ring to yield the final product.
Below are troubleshooting guides and FAQs for potential issues that may arise during this synthetic sequence.
Troubleshooting Guides
This section is formatted in a question-and-answer format to directly address specific experimental challenges.
Step 1: Nucleophilic Aromatic Substitution of a Chloropyridine with a Cyanomethyl Group
Question: The nucleophilic aromatic substitution reaction to introduce the cyanomethyl group is showing low or no conversion. What are the possible causes and solutions?
Answer: Low conversion in this step can be attributed to several factors:
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Insufficient Activation of the Pyridine Ring: Nucleophilic aromatic substitution on pyridines is generally favored at the 2- and 4-positions relative to the nitrogen atom.[1][2] If the chloro-substituent is at an unactivated position, the reaction will be sluggish.
-
Troubleshooting:
-
Ensure the starting chloropyridine has an electron-withdrawing group (e.g., a nitro group) to activate the ring towards nucleophilic attack.
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Consider using a pyridine-N-oxide derivative, which can enhance reactivity towards nucleophiles.[3]
-
-
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Poor Nucleophilicity of the Cyanomethyl Reagent: The anion of acetonitrile is a relatively weak nucleophile.
-
Troubleshooting:
-
Use a stronger base to fully deprotonate acetonitrile, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like THF or DMF.
-
Alternatively, use a more reactive cyanomethylating agent, such as trimethylsilylacetonitrile, which can be activated under milder conditions.
-
-
-
Inappropriate Reaction Conditions: Temperature and solvent can significantly impact the reaction rate.
-
Troubleshooting:
-
Increase the reaction temperature, but monitor for potential decomposition.
-
Use a polar aprotic solvent like DMF or DMSO to enhance the solubility and reactivity of the nucleophile.
-
-
| Parameter | Recommended Condition | Rationale |
| Starting Material | Activated chloronitropyridine | Electron-withdrawing group enhances susceptibility to nucleophilic attack. |
| Base | NaH, LDA | Ensures complete deprotonation of acetonitrile for a more potent nucleophile. |
| Solvent | Anhydrous THF, DMF, or DMSO | Polar aprotic solvents favor SNAr reactions. |
| Temperature | Room temperature to 80 °C | Balances reaction rate with potential for side reactions. |
Step 2: Hydrolysis of the Pyridylacetonitrile
Question: The hydrolysis of the pyridylacetonitrile to the corresponding acetic acid is resulting in low yield and/or the formation of side products. How can this be optimized?
Answer: Challenges in nitrile hydrolysis in this context can include incomplete reaction or decarboxylation of the product.
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Incomplete Hydrolysis: Nitriles can be resistant to hydrolysis, sometimes stopping at the primary amide stage.
-
Troubleshooting:
-
Use more forcing conditions, such as concentrated strong acids (e.g., HCl or H₂SO₄) or bases (e.g., NaOH or KOH) at elevated temperatures.
-
Microwave irradiation can sometimes accelerate the hydrolysis process.
-
-
-
Side Product Formation: Pyridylacetic acids can be prone to decarboxylation, especially at high temperatures.[3][4]
-
Troubleshooting:
-
Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged heating once the reaction is complete.
-
If using acidic conditions, consider a two-step procedure where the nitrile is first converted to the amide under milder conditions, which is then hydrolyzed to the carboxylic acid.
-
-
| Condition | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Concentrated HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Temperature | Reflux | Reflux |
| Work-up | Neutralize with base to precipitate the amino acid. | Acidify to precipitate the carboxylic acid. |
Step 3: Reduction of the Nitropyridine
Question: The reduction of the nitro group to an amine is not proceeding to completion or is leading to undesired side products. What are the best practices for this reduction?
Answer: The choice of reducing agent and reaction conditions is crucial for a clean and complete nitro group reduction.
-
Incomplete Reduction: Some reducing agents may not be potent enough for complete conversion.
-
Troubleshooting:
-
-
Side Reactions: Over-reduction or reaction with other functional groups can occur.
-
Troubleshooting:
-
If other reducible functional groups are present, a chemoselective reducing agent may be necessary. For example, sodium dithionite can selectively reduce nitro groups in the presence of other reducible functionalities.
-
When using catalytic hydrogenation, monitor the hydrogen uptake to avoid over-reduction of the pyridine ring.
-
-
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| H₂, Pd/C | H₂ (balloon or Parr shaker), RT, Methanol or Ethanol | Clean reaction, high yield. | Catalyst poisoning, potential for over-reduction. |
| Fe, Acetic Acid | Fe powder, glacial acetic acid, reflux | Inexpensive, effective. | Requires acidic conditions, work-up can be tedious. |
| SnCl₂·2H₂O | Concentrated HCl, Ethanol, RT to reflux | Mild conditions. | Stoichiometric amounts of tin salts are produced. |
Step 4: Intramolecular Cyclization (Lactamization)
Question: The final cyclization step to form the lactam is proving difficult, with low yields or the formation of polymers. How can I improve the efficiency of this intramolecular reaction?
Answer: Intramolecular cyclization to form a lactam can be challenging due to competing intermolecular polymerization.
-
Low Reactivity: The amino and carboxylic acid groups may not be sufficiently activated for cyclization.
-
Troubleshooting:
-
Use a coupling agent such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid.
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Convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, prior to the cyclization step.
-
-
-
Intermolecular Polymerization: At high concentrations, the amino group of one molecule can react with the carboxylic acid of another, leading to polymers.
-
Troubleshooting:
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Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a large volume of solvent.
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Heating the amino acid substrate in a high-boiling point solvent can sometimes promote thermal cyclization with the removal of water.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the proposed synthesis of this compound?
A commercially available 3-chloro-4-nitropyridine or a related derivative would be a suitable starting material. The nitro group at the 4-position activates the 3-position for nucleophilic aromatic substitution and serves as a precursor to the amine required for the final lactamization step.
Q2: How can I monitor the progress of these reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most of these reactions. Staining with UV light and/or a potassium permanganate solution can help visualize the starting materials and products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What are some common impurities to look out for during the synthesis?
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In the first step, incomplete reaction will leave starting chloropyridine.
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During hydrolysis, the corresponding amide may be present as an intermediate.
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In the reduction step, partially reduced intermediates like nitroso or hydroxylamino compounds might be formed.
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The final product may contain unreacted amino acid precursor or polymeric byproducts from the cyclization step.
Q4: What are the recommended purification techniques for the final product and intermediates?
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Column Chromatography: Silica gel column chromatography is a standard method for purifying the intermediates and the final product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining high purity material.
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Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed.
Visualizing the Workflow and Troubleshooting
Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Decision Tree for Lactamization
This diagram provides a logical approach to troubleshooting the critical intramolecular cyclization step.
Caption: Troubleshooting decision tree for the intramolecular cyclization step.
References
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one, also known as 6-azaoxindole.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A widely recognized scalable route involves a two-step process starting from methyl 2-(3-nitropyridin-4-yl)acetate. The first step is the catalytic hydrogenation of the nitro group to form methyl 2-(3-aminopyridin-4-yl)acetate. This intermediate then undergoes spontaneous or induced cyclization to yield the final product, this compound. This method is advantageous for scale-up as it avoids harsh reagents and high temperatures in the final steps.
Q2: What are the primary challenges encountered during the scale-up of the catalytic hydrogenation of methyl 2-(3-nitropyridin-4-yl)acetate?
A2: The primary challenges during the scale-up of this catalytic hydrogenation include managing the highly exothermic nature of the reaction, ensuring efficient mass transfer of hydrogen gas, preventing catalyst deactivation or poisoning, and controlling the formation of impurities.[1][2] Inadequate temperature control can lead to runaway reactions, while poor hydrogen availability can result in slow or incomplete conversion.
Q3: Are there specific safety concerns to be aware of during the scale-up synthesis?
A3: Yes, the catalytic hydrogenation of nitro compounds is highly exothermic and presents a significant safety risk if not properly managed.[2] The heat evolution can be rapid, and on a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[3] This can lead to a dangerous increase in temperature and pressure. Proper calorimetric studies and engineering controls are essential for a safe scale-up.[1][4] Additionally, handling hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols.
Q4: What types of impurities can be expected during the synthesis, and how can they be minimized?
A4: During the hydrogenation step, potential impurities include partially reduced intermediates (e.g., nitroso or hydroxylamino species) and products of over-reduction or side reactions. In the subsequent cyclization, incomplete reaction can leave residual amino ester, and side reactions may lead to the formation of dimers or other byproducts. Minimizing these impurities involves optimizing reaction conditions such as catalyst selection and loading, hydrogen pressure, temperature, and reaction time. Careful monitoring of the reaction progress is crucial.
Q5: How can the final product, this compound, be effectively purified on a large scale?
A5: Purification on a large scale can be challenging. Common methods include recrystallization from a suitable solvent system or column chromatography. For large quantities, recrystallization is often preferred due to its cost-effectiveness and scalability. The choice of solvent is critical and may require screening to find a system that provides good recovery and purity. If chromatographic purification is necessary, techniques such as flash chromatography with an appropriate stationary and mobile phase can be employed.
Troubleshooting Guides
Guide 1: Troubleshooting the Catalytic Hydrogenation of Methyl 2-(3-nitropyridin-4-yl)acetate
| Issue | Potential Cause | Troubleshooting Suggestion |
| Slow or Incomplete Reaction | 1. Inefficient mass transfer of hydrogen. 2. Catalyst deactivation or poisoning. 3. Insufficient hydrogen pressure. | 1. Increase agitation speed to improve gas-liquid mixing. Ensure the reactor design is suitable for efficient gas dispersion. 2. Use a fresh batch of catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). Consider using a more robust catalyst or a higher catalyst loading. 3. Gradually increase the hydrogen pressure within the safety limits of the equipment. |
| Poor Selectivity / Formation of Impurities | 1. Over-reduction or side reactions due to high temperature or prolonged reaction time. 2. Incorrect choice of catalyst. | 1. Lower the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed. 2. Screen different catalysts (e.g., Pd/C, Pt/C, Raney Ni) and catalyst supports to find the optimal one for this specific transformation. |
| Exotherm and Pressure Spike (Runaway Reaction) | 1. Poor heat removal from the reactor. 2. Too high initial concentration of the nitro compound. 3. Too high catalyst loading. | 1. Ensure the reactor's cooling system is functioning optimally. Consider using a semi-batch process where the nitro compound is added gradually. 2. Dilute the reaction mixture. 3. Reduce the amount of catalyst. Perform reaction calorimetry to determine safe operating parameters before scaling up.[1][4] |
Guide 2: Troubleshooting the Cyclization to this compound
| Issue | Potential Cause | Troubleshooting Suggestion |
| Incomplete Cyclization | 1. Insufficient temperature or reaction time. 2. The amino ester is protonated and less nucleophilic. | 1. Gently heat the reaction mixture after the hydrogenation is complete. Monitor the disappearance of the amino ester intermediate by a suitable analytical method (e.g., HPLC, TLC). 2. If the hydrogenation was performed under acidic conditions, neutralize the reaction mixture to facilitate the intramolecular nucleophilic attack. |
| Formation of Polymeric or Dimeric Byproducts | 1. High concentration of the amino ester intermediate. 2. Presence of impurities that catalyze side reactions. | 1. Consider a "pseudo-high dilution" approach by adding the solution of the amino ester slowly to a heated solvent to favor intramolecular cyclization over intermolecular reactions. 2. Ensure the amino ester intermediate is of high purity before proceeding with the cyclization. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Presence of persistent impurities. | 1. After the reaction, concentrate the solution and perform a solvent swap to a solvent in which the product has lower solubility to induce precipitation/crystallization. 2. If impurities co-precipitate, consider a purification step such as recrystallization from a different solvent system or slurry washing. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the two-step synthesis of this compound. Note that these are representative conditions and may require optimization for specific equipment and scale.
| Parameter | Step 1: Catalytic Hydrogenation | Step 2: Cyclization |
| Starting Material | Methyl 2-(3-nitropyridin-4-yl)acetate | Methyl 2-(3-aminopyridin-4-yl)acetate |
| Catalyst | 5-10% Pd/C (50% wet) | Typically spontaneous or base/acid-catalyzed |
| Catalyst Loading | 1-5 mol% | - |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Same as Step 1 or a higher boiling solvent |
| Hydrogen Pressure | 1-10 bar | - |
| Temperature | 25-50 °C | 25-80 °C (or reflux) |
| Reaction Time | 2-12 hours | 1-6 hours |
| Typical Yield | >95% (conversion to amine) | >85% (from amino ester) |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(3-nitropyridin-4-yl)acetate
Protocol 2: Synthesis of this compound
Step 1: Catalytic Hydrogenation of Methyl 2-(3-nitropyridin-4-yl)acetate
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Reactor Setup: Charge a suitable hydrogenation reactor with methyl 2-(3-nitropyridin-4-yl)acetate and a solvent (e.g., methanol or ethanol).
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Inerting: Purge the reactor with nitrogen to remove all oxygen.
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Catalyst Charging: Under a nitrogen atmosphere, carefully add 5% Pd/C catalyst (50% wet, typically 1-5 mol%).
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Hydrogenation: Seal the reactor, and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5 bar) and begin agitation. Maintain the temperature at a set point (e.g., 30°C), carefully monitoring for any exotherm.
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Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or by taking samples for analysis (e.g., HPLC, TLC) to confirm the disappearance of the starting material.
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Work-up: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The resulting filtrate contains methyl 2-(3-aminopyridin-4-yl)acetate and can be used directly in the next step.
Step 2: Cyclization to this compound
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Cyclization: Transfer the filtrate from Step 1 to a suitable reaction vessel equipped with a reflux condenser.
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Heating: Heat the solution to reflux and monitor the cyclization reaction by a suitable analytical method for the disappearance of the amino ester intermediate. The cyclization may occur spontaneously upon heating. If the reaction is slow, a catalytic amount of a mild acid or base can be added.
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Isolation: Once the cyclization is complete, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure to induce crystallization.
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Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for the catalytic hydrogenation step.
References
Technical Support Center: Troubleshooting Low Solubility of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenge of low aqueous solubility of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is precipitating out of solution during my assay. What is the primary cause of this?
A1: Precipitation, often referred to as "crashing out," is a frequent issue when working with hydrophobic molecules like many this compound derivatives. These compounds are often initially dissolved in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO), at a high concentration. When this concentrated stock solution is diluted into an aqueous assay buffer, the solubility of the compound can be drastically reduced, leading to precipitation. The final concentration of the compound in the assay medium may exceed its aqueous solubility limit.
Q2: What are the immediate steps I can take to troubleshoot compound precipitation?
A2: When you observe precipitation, consider the following immediate actions:
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Visually inspect your DMSO stock solution: Ensure there is no precipitate in the stock solution before dilution.
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Lower the final compound concentration: Test a lower final concentration of your compound in the assay to see if it remains in solution.
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Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. Adding the compound stock to a vortexing buffer can also help with rapid dispersion and prevent localized high concentrations.
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Control the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and almost always below 1%. Higher concentrations can be toxic to cells and may affect assay results.
Q3: What are some common formulation strategies to improve the solubility of my this compound derivative for in vitro assays?
A3: Several strategies can be employed to enhance the solubility of your compound:
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Co-solvents: The use of water-miscible organic solvents in your assay buffer can increase the solubility of your compound.
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pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility by forming a more soluble salt. The pyrrolopyridinone scaffold contains nitrogen atoms that can be protonated at acidic pH.
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Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.
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Surfactants: In biochemical (cell-free) assays, low concentrations of non-ionic surfactants can aid in solubilization. However, they are often not suitable for cell-based assays due to potential cytotoxicity.
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Amorphous Solid Dispersions: For preclinical studies, creating an amorphous solid dispersion of the drug in a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low solubility issues with your this compound derivatives.
Quantitative Data Summary
Table 1: Illustrative Solubility of a Hypothetical this compound Derivative in Various Solvents
| Solvent | Solubility (µg/mL) | Solubility (µM) |
| Water (pH 7.4) | < 1 | < 2.5 |
| PBS (pH 7.4) | < 1 | < 2.5 |
| 0.1 N HCl (pH 1) | 15 | 37.5 |
| DMSO | > 10,000 | > 25,000 |
| Ethanol | 50 | 125 |
| PEG-400 | 200 | 500 |
Assuming a molecular weight of 400 g/mol for the hypothetical derivative.
Table 2: Illustrative Effect of Co-solvents on the Aqueous Solubility of a Hypothetical this compound Derivative in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | < 1 | - |
| DMSO | 0.5 | 5 | ~5 |
| DMSO | 1.0 | 12 | ~12 |
| Ethanol | 5.0 | 8 | ~8 |
| PEG-400 | 5.0 | 25 | ~25 |
Table 3: Illustrative Effect of Cyclodextrin on the Aqueous Solubility of a Hypothetical this compound Derivative in Water
| Cyclodextrin | Concentration (mM) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | < 1 | - |
| HP-β-CD | 10 | 20 | ~20 |
| HP-β-CD | 25 | 55 | ~55 |
| HP-β-CD | 50 | 110 | ~110 |
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution in DMSO
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Equilibrate: Allow the vial containing the lyophilized this compound derivative to reach room temperature before opening to prevent moisture condensation.
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Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
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Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Solubility with a Co-solvent System
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Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing various concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO or ethanol).
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Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1.
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Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of the DMSO stock in the assay buffer. For example, dilute the 10 mM stock 1:100 in the buffer to create a 100 µM intermediate solution with 1% DMSO.
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Final Dilution: Perform serial dilutions from the intermediate solution into the co-solvent buffers to achieve your final desired concentrations.
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Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.
Protocol 3: Improving Solubility with Cyclodextrins
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Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer at a concentration significantly higher than your final desired concentration (e.g., 100 mM).
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Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).
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Complexation:
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Method A (Pre-complexation): Add a small volume of the concentrated compound stock solution to the HP-β-CD solution and vortex or sonicate for 15-30 minutes to allow for complex formation. Then, use this complexed solution for further dilutions in the assay buffer.
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Method B (In-situ Complexation): Add the required volume of HP-β-CD stock solution to your assay wells, followed by the addition of the compound stock solution. Mix well by pipetting.
-
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Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) before starting the assay.
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Control: Ensure you have appropriate controls, including a vehicle control (DMSO in buffer) and a cyclodextrin-only control.
Signaling Pathways and Mechanisms
Mechanism of Cyclodextrin-Mediated Solubilization
"1H-Pyrrolo[2,3-C]pyridin-2(3H)-one" stability issues in solution (e.g., DMSO)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one in solution, particularly in dimethyl sulfoxide (DMSO). The following information is curated to help troubleshoot common problems and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound when dissolved in DMSO?
A1: The main stability concerns for this compound in DMSO solution are primarily related to its structural motifs. These include potential hydrolysis of the lactam ring and oxidation of the electron-rich pyrrole ring.[1][2][3] The hygroscopic nature of DMSO can introduce water, which may lead to the opening of the five-membered lactam ring.[3] Furthermore, the pyrrole ring is susceptible to oxidation, which can be influenced by factors such as air, light, and impurities in the solvent.[1][2][4][5]
Q2: How should I properly store a DMSO stock solution of this compound to minimize degradation?
A2: To ensure the stability of your stock solution, it is recommended to use high-purity, anhydrous DMSO.[3] Solutions should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed vials to minimize exposure to moisture and air.[3][6] For long-term storage, preparing single-use aliquots is advisable to avoid repeated freeze-thaw cycles.[3] Protecting the solution from light by using amber vials or by wrapping the vials in aluminum foil can prevent photodegradation.[6]
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my assay. What is causing this and how can I prevent it?
A3: This phenomenon, often termed "DMSO shock," occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO precipitates upon rapid dilution into an aqueous solution where it is less soluble. To prevent this, you can try several strategies: lower the final DMSO concentration in your assay, perform a stepwise dilution, or add the DMSO stock to the vortexing aqueous buffer to ensure rapid dispersion.[7][8]
Q4: Can I use heat to dissolve this compound in DMSO?
A4: While gentle warming can aid in dissolving compounds, it should be done with caution. Elevated temperatures can accelerate the degradation of both the compound and the DMSO itself. If necessary, use a water bath at a low temperature (e.g., 30-40°C) for a short duration while continuously monitoring for dissolution. It is crucial to check the compound's thermal stability if this information is available.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Unexpected or inconsistent biological assay results | Degradation of the compound in the stock solution. | Prepare a fresh stock solution from solid material. Verify the purity of the stock solution using HPLC-MS. |
| Inaccurate concentration due to precipitation. | Visually inspect the solution for any precipitates before use. If precipitation is observed, follow the steps outlined in the "Compound Precipitation" section below. | |
| Change in color of the DMSO stock solution (e.g., yellowing) | Oxidation or other degradation of the compound. | Discard the solution and prepare a fresh stock. Store new stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution | Compound degradation. | Identify the degradation products if possible to understand the degradation pathway. Optimize storage conditions (lower temperature, protection from light and moisture) to prevent further degradation. |
Potential Degradation Pathways
The core structure of this compound contains a lactam ring and a pyrrole ring fused to a pyridine ring, which are susceptible to specific degradation pathways.
| Degradation Pathway | Description | Potential Products |
| Hydrolysis | The lactam ring can undergo hydrolysis, especially in the presence of water, which can be absorbed by DMSO from the atmosphere. This reaction results in the opening of the lactam ring to form an amino acid derivative.[9][10][11][12] | 3-amino-2-(pyridin-4-yl)propanoic acid |
| Oxidation | The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or reactive impurities. This can lead to the formation of various oxidized species, potentially altering the biological activity of the compound.[1][2][4][5] | Hydroxylated or ring-opened derivatives |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
-
Materials : this compound (solid), high-purity anhydrous DMSO, appropriate personal protective equipment (PPE), sterile microcentrifuge tubes or vials.
-
Procedure :
-
Weigh the desired amount of solid this compound in a tared vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but with caution to avoid degradation.
-
If for long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the vials at -20°C or -80°C, protected from light.
-
Protocol for Stability Assessment by HPLC-MS
-
Objective : To monitor the stability of this compound in DMSO over time.
-
Procedure :
-
Prepare a stock solution of the compound in anhydrous DMSO as described above.
-
Divide the solution into several aliquots in amber vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove one aliquot from each storage condition.
-
Analyze the samples by a validated stability-indicating HPLC-MS method.
-
Monitor for any decrease in the peak area of the parent compound and the appearance of new peaks corresponding to potential degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Reproducibility in 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome reproducibility challenges in biological assays involving 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
This compound is a heterocyclic compound belonging to the 6-azaindole family. Azaindole scaffolds are recognized as privileged structures in medicinal chemistry, frequently utilized as bioisosteres of indole. Derivatives of this scaffold are commonly developed as kinase inhibitors due to their ability to interact with the ATP-binding site of a wide range of kinases.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to the hinge region of many kinases.[2]
Q2: We are observing high variability in our in vitro kinase assay results with a this compound derivative. What are the likely causes?
High variability in in vitro kinase assays is a common issue. For small molecules like this compound derivatives, the primary causes often fall into three categories: compound-related issues (solubility, stability), assay-related issues (reagent quality, incubation times), and experimental technique (pipetting errors). Poor aqueous solubility is a frequent problem with small molecule inhibitors and can lead to inconsistent results.[3]
Q3: Our this compound derivative is potent in biochemical assays but shows significantly reduced activity in cell-based assays. Why might this be?
This discrepancy is a common challenge in drug discovery. Several factors can contribute to this phenomenon, including poor cell permeability of the compound, the compound being a substrate for efflux pumps, high intracellular ATP concentrations outcompeting the inhibitor, and compound instability in cell culture media.[3] It is also possible that the targeted kinase is not essential for the biological outcome being measured in your specific cellular model.
Q4: How can we determine if our this compound derivative has off-target effects?
Off-target effects are a known concern for kinase inhibitors.[4] A key strategy to investigate this is to use a structurally different inhibitor that targets the same kinase. If this second inhibitor produces the same phenotype, it strengthens the evidence for on-target activity.[5] Additionally, performing a dose-response curve and observing a clear relationship between inhibitor concentration and the biological effect can suggest on-target activity.[5] A rescue experiment, where a resistant mutant of the target protein is overexpressed, can also help confirm on-target effects.[5]
Q5: What are some general best practices to improve the reproducibility of our biological assays?
To enhance reproducibility, it is crucial to standardize as many experimental parameters as possible. This includes using cells within a defined, low-passage number range, ensuring consistent cell seeding density, and standardizing incubation times.[5][6] Maintaining detailed and accurate records of methodologies and raw data is also essential.[7] The quality and consistency of reagents, including the use of validated biological materials, play a significant role in obtaining reproducible results.[7]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Kinase Assays
Description: Significant well-to-well or experiment-to-experiment variability in kinase inhibition data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility | Visually inspect for compound precipitation in the assay buffer. Determine the thermodynamic solubility of the compound in the final assay conditions. Consider using a lower concentration range or a different co-solvent.[8] | A clear solution with no visible precipitate. Consistent IC50 values across experiments. |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.[9] | Reduced standard deviations between replicate wells. |
| Assay Edge Effects | Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing during incubations.[10] | More consistent data across the plate. |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously across the plate. | Uniform reaction times for all wells, leading to more consistent results. |
| Reagent Quality | Use high-purity reagents, including ATP, substrates, and buffers. Ensure proper storage of all reagents. | Reduced background signal and more reliable data. |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
Description: The compound shows high potency in an in vitro kinase assay but is significantly less active in a cell-based assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Perform a cell permeability assay (e.g., PAMPA or Caco-2) to assess the compound's ability to cross the cell membrane. | Data on the compound's permeability, which can inform the interpretation of cellular assay results. |
| High Intracellular ATP | Perform the in vitro kinase assay with ATP concentrations closer to physiological levels (1-10 mM). | A more accurate in vitro IC50 that better reflects the cellular environment. |
| Compound Instability | Assess the stability of the compound in cell culture media over the time course of the experiment using methods like LC-MS. | Information on the compound's half-life in the assay media, which can help in designing the experiment. |
| Target Engagement | Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or a phospho-specific Western blot for a downstream substrate, to confirm the compound is interacting with its target in cells.[3] | Direct evidence of target binding within the cell. |
| Efflux by Transporters | Co-incubate the compound with known efflux pump inhibitors to see if cellular potency is restored. | Increased intracellular concentration and potency if the compound is an efflux pump substrate. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for measuring kinase activity and inhibition.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
This compound derivative stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the this compound derivative in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and diluted compound or vehicle control (DMSO).
-
Initiate Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative or vehicle control for a specified period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value from a dose-response curve.
Visualizations
Caption: A general experimental workflow for assessing the activity of a this compound derivative.
Caption: A logical workflow for troubleshooting poor reproducibility in biological assays.
Caption: A simplified signaling pathway illustrating the mechanism of action for a kinase inhibitor.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. marinbio.com [marinbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
"1H-Pyrrolo[2,3-C]pyridin-2(3H)-one" NMR peak assignment and interpretation issues
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one, focusing on potential issues related to NMR peak assignment and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Multiplicity | Integration | Approx. Chemical Shift (ppm) | Coupling Constant (J, Hz) | Notes |
| H1 (NH) | Broad Singlet | 1H | 10.5 - 11.5 | - | Exchangeable with D₂O. Position is solvent and concentration dependent. |
| H4 | Doublet | 1H | 7.8 - 8.2 | ~5-6 Hz (³JH4-H5) | Aromatic proton on the pyridine ring. |
| H5 | Doublet of Doublets | 1H | 7.0 - 7.4 | ~5-6 Hz (³JH5-H4), ~7-8 Hz (³JH5-H7) | Aromatic proton on the pyridine ring. |
| H7 | Doublet | 1H | 7.5 - 7.9 | ~7-8 Hz (³JH7-H5) | Aromatic proton on the pyridine ring. |
| H3 (CH₂) | Singlet | 2H | 3.5 - 3.8 | - | Methylene protons of the pyrrolone ring. |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Approx. Chemical Shift (ppm) | Notes |
| C2 (C=O) | 170 - 175 | Carbonyl carbon. |
| C3a | 125 - 130 | Aromatic quaternary carbon. |
| C4 | 145 - 150 | Aromatic CH carbon. |
| C5 | 120 - 125 | Aromatic CH carbon. |
| C7 | 130 - 135 | Aromatic CH carbon. |
| C7a | 140 - 145 | Aromatic quaternary carbon. |
| C3 (CH₂) | 35 - 40 | Methylene carbon. |
Q2: The NH proton is not visible in my ¹H NMR spectrum. Why?
A2: The amide proton (NH) is acidic and can undergo chemical exchange with residual water or deuterated hydroxyl groups in the solvent (e.g., D₂O or in CD₃OD). This exchange can broaden the signal, sometimes to the point where it becomes indistinguishable from the baseline. To confirm its presence, you can try acquiring the spectrum in a scrupulously dry aprotic solvent like DMSO-d₆ or by running a D₂O exchange experiment, where the NH peak should disappear.
Q3: How does the choice of NMR solvent affect the spectrum?
A3: The NMR solvent can significantly influence the chemical shifts of protons, especially those involved in hydrogen bonding, like the NH proton.[1] Protic solvents (e.g., D₂O, CD₃OD) can lead to the exchange and disappearance of the NH signal. Aromatic solvents (e.g., Benzene-d₆) can cause upfield shifts for protons that are sterically close due to anisotropic effects. It is crucial to use a consistent and well-documented solvent for reproducible results. The residual solvent peaks can also interfere with your compound's signals, so it's important to be aware of their chemical shifts.[2][3][4][5][6]
Q4: What are some common impurities that might be observed in the NMR spectrum?
A4: Common impurities include residual solvents from the synthesis or purification steps (e.g., ethyl acetate, hexane, dichloromethane), water, and silicone grease from glassware.[3][5] Starting materials or by-products from the synthetic route are also potential impurities. Comparing your spectrum to a reference table of common solvent chemical shifts can help in identifying these extraneous peaks.[2][3][4][5][6]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Observed chemical shifts do not match predicted values. | - Solvent Effects: Different solvents can cause significant shifts. - Concentration/Temperature Effects: Chemical shifts, especially for NH protons, can be concentration and temperature-dependent. - pH Effects: If the sample is acidic or basic, protonation/deprotonation can alter the electronic environment. | - Confirm the solvent used and compare with the prediction's solvent. - Run the NMR at a standard concentration and temperature. - Ensure the sample is neutral. If necessary, wash with a neutral brine and re-lyophilize from a suitable solvent. |
| Extra peaks are present in the spectrum. | - Solvent Impurities: Residual solvents from the reaction or purification.[2][3][5] - Water: A broad peak, position varies with solvent. - Starting Materials/By-products: Incomplete reaction or side reactions. | - Consult a table of common NMR solvent impurities to identify solvent peaks.[2][3][4][5][6] - To identify a water peak, add a drop of D₂O; the water peak will shift or change in appearance. - Review the synthetic scheme and predict the NMR spectra of potential impurities for comparison. |
| Signal multiplicities are different from expected. | - Overlapping Signals: Two different signals may accidentally overlap, creating a more complex multiplet. - Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), "roofing" and more complex patterns can emerge. - Magnetic Inequivalence: Protons that appear chemically equivalent may be magnetically inequivalent, leading to more complex splitting. | - Use a higher-field NMR spectrometer to achieve better signal dispersion. - Perform 2D NMR experiments like COSY to resolve coupled protons and confirm connectivity.[7] |
| Integration values are incorrect. | - Phasing and Baseline Correction: Poor data processing can lead to inaccurate integration. - Presence of Water: The broad water signal can sometimes be integrated along with a nearby peak of interest. - Relaxation Delays: For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of your compound). | - Carefully re-process the raw data with proper phasing and baseline correction. - Exclude the water peak from the integration region. - For accurate quantification, use a longer relaxation delay in your acquisition parameters. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dried this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16 (adjust for sample concentration)
-
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common NMR interpretation issues.
Caption: A workflow for troubleshooting NMR spectral data.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one for X-ray Crystallography
Welcome to the technical support center for the crystallization of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization techniques for small organic molecules like this compound?
A1: The most widely used techniques aim to slowly bring a solution to supersaturation, promoting the growth of a few large, well-ordered crystals.[1] Key methods include:
-
Slow Evaporation: The solvent is gradually removed from a near-saturated solution, increasing the solute concentration until crystals form. This is often the simplest and first method to try for air-stable compounds.[2][3]
-
Slow Cooling: This method leverages the principle that solubility decreases with temperature.[4] A saturated solution is prepared in a hot solvent and then allowed to cool slowly, inducing crystallization.[1][2]
-
Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor phase containing a miscible "anti-solvent" in which the compound is less soluble. The anti-solvent vapor diffuses into the solution, gradually reducing the compound's solubility and causing it to crystallize.[5][6] This method is excellent when only milligram quantities of the sample are available.[7][8]
-
Solvent/Anti-Solvent Diffusion (Layering): This technique involves carefully layering a solvent in which the compound is soluble with a miscible anti-solvent in which it is insoluble.[2] Crystals form at the interface where the two liquids slowly mix.[7]
Q2: How do I choose an appropriate solvent system?
A2: The ideal solvent is one in which your compound is moderately soluble.[9]
-
For Slow Evaporation: Choose a solvent where the compound is soluble but not excessively so.
-
For Slow Cooling: The compound should be significantly more soluble at a higher temperature than at room temperature or below.[4]
-
For Diffusion Methods: A binary system is required. The "solvent" should readily dissolve the compound, while the "anti-solvent" (or "precipitant") should be one in which the compound is poorly soluble. The two solvents must be miscible.[10] A good starting point for a related compound, 1H-pyrrolo[2,3-b]pyridine, has been shown to be a Dichloromethane/Hexane system.[11]
Q3: How pure does my sample need to be?
A3: Purity is critical for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or poor-quality crystals.[12][13] A purity of at least 95% or higher is strongly recommended before attempting crystallization for X-ray diffraction.[12]
Q4: What do ideal crystals for X-ray crystallography look like?
A4: Ideal crystals are single, well-formed, and transparent, with sharp edges and smooth faces.[3][14] They should be of a suitable size, typically 0.2–0.4 mm in at least two dimensions.[3][14] Lots of very small crystals or microcrystalline powder are generally not suitable for single-crystal X-ray diffraction.[10]
Crystallization Troubleshooting Guide
Problem: No crystals have formed after several days/weeks.
| Potential Cause | Suggested Solution |
| Solution is undersaturated. | Try to slowly evaporate more solvent to further concentrate the solution. If that fails, start the experiment again with a higher initial concentration.[15] |
| Nucleation barrier is too high. | Try scratching the inside of the glass vial with a glass rod just below the surface of the solution to create nucleation sites.[16][17] Alternatively, add a "seed crystal" from a previous successful experiment, if available.[17] |
| Incorrect solvent system. | The compound may be too soluble. Re-evaluate solvent choices. Try different solvents or solvent/anti-solvent combinations. |
| Environmental disturbances. | Ensure the crystallization vessel is kept in a vibration-free and thermally stable environment. Frequent movement or temperature fluctuations can disrupt crystal growth.[2][18] |
Problem: I am only getting an amorphous precipitate or powder.
| Potential Cause | Suggested Solution |
| Supersaturation occurred too rapidly. | This leads to rapid nucleation and the formation of many tiny crystals (powder) instead of a few large ones.[10] Slow down the crystallization process by reducing the rate of evaporation (e.g., using a cap with fewer perforations) or cooling.[3] For diffusion methods, try performing the experiment at a lower temperature to slow the diffusion rate.[8] |
| Compound purity is insufficient. | Impurities can "crash out" of the solution. Re-purify your compound using techniques like column chromatography or recrystallization.[12] |
Problem: The result is an oil, not a solid.
| Potential Cause | Suggested Solution |
| Compound is too soluble in the chosen solvent. | The concentration required for nucleation is higher than the concentration at which the compound separates as a liquid phase. Try using a less-polar or "poorer" solvent in which the compound has lower solubility.[7] |
| Purity issues. | Oiling out can be caused by impurities. Ensure the compound is sufficiently pure.[12] |
| Temperature is too high. | Try setting up the crystallization at a lower temperature (e.g., in a refrigerator at 4°C). |
Problem: The crystals are too small, thin (needles), or flat (plates).
| Potential Cause | Suggested Solution |
| Too many nucleation sites. | This often results from the solution becoming supersaturated too quickly.[10] Reduce the rate of crystallization by slowing evaporation, cooling, or diffusion. Using a more dilute starting solution can also help.[19] |
| Inherent crystal growth habit. | Some compounds naturally grow in a specific morphology. Try using a different solvent system or a mixture of solvents. The incorporation of different solvent molecules into the lattice can sometimes alter the crystal habit.[3] Additive screens can also be employed to find molecules that favorably alter crystal growth.[19] |
Experimental Protocols & Data
General Crystallization Workflow
The following diagram illustrates the general workflow for obtaining single crystals.
Caption: General workflow for small molecule crystallization.
Protocol 1: Slow Evaporation
-
Dissolve the compound in a suitable solvent to create a nearly saturated solution in a clean glass vial.[2]
-
Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter.[20]
-
Cover the vessel with a cap or parafilm. Pierce a few small holes with a needle to allow for slow evaporation.[9] The rate of evaporation can be controlled by the number and size of the holes.[3]
-
Place the vessel in a quiet, vibration-free location and leave it undisturbed for several days to weeks.[2]
Protocol 2: Vapor Diffusion
-
Prepare a concentrated solution of your compound (2-10 mg) in a small volume (0.5-1 mL) of a "good" solvent (Solvent A) in a small, open vial (e.g., a 1-dram vial).[7]
-
Place this small vial inside a larger vial or beaker (e.g., a 20 mL scintillation vial).
-
Add a larger volume (2-3 mL) of a volatile "anti-solvent" (Solvent B), in which your compound is insoluble, to the outer vial. Ensure the level of the anti-solvent is below the top of the inner vial.[20]
-
Seal the outer container tightly and leave it in an undisturbed location.[7] Solvent B vapor will slowly diffuse into Solvent A, reducing the solubility of the compound and promoting crystal growth.[14]
Troubleshooting Logic
The following diagram provides a decision tree for common crystallization problems.
Caption: Decision tree for troubleshooting crystallization issues.
Solvent Properties for Crystallization
Choosing an appropriate solvent is crucial. The table below lists common solvents and their properties to aid in designing experiments.
| Solvent | Boiling Point (°C) | Polarity Index (P') | Vapor Pressure (kPa @ 20°C) | Notes |
| Non-Polar | ||||
| n-Hexane | 69 | 0.1 | 16.1 | Common anti-solvent. |
| Toluene | 111 | 2.4 | 2.9 | Good for slow evaporation. |
| Diethyl Ether | 35 | 2.8 | 58.7 | Very volatile, good for vapor diffusion. |
| Polar Aprotic | ||||
| Dichloromethane (DCM) | 40 | 3.1 | 47.0 | Excellent solvent for many organics, volatile. |
| Tetrahydrofuran (THF) | 66 | 4.0 | 19.3 | Good general-purpose solvent. |
| Ethyl Acetate | 77 | 4.4 | 9.7 | Medium volatility. |
| Acetone | 56 | 5.1 | 24.0 | Highly volatile, good solvent. |
| Acetonitrile | 82 | 5.8 | 9.7 | Common polar solvent. |
| Dimethylformamide (DMF) | 153 | 6.4 | 0.5 | High boiling point; use as a last resort as compounds are often too soluble.[6] |
| Dimethyl sulfoxide (DMSO) | 189 | 7.2 | 0.06 | Very high boiling point; use as a last resort.[6] |
| Polar Protic | ||||
| Methanol | 65 | 5.1 | 12.9 | Common polar solvent, can H-bond. |
| Ethanol | 78 | 4.3 | 5.9 | Less volatile than methanol. |
| Water | 100 | 10.2 | 2.3 | Useful for highly polar or ionic compounds. |
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 4. longdom.org [longdom.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. news-medical.net [news-medical.net]
- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 15. biocompare.com [biocompare.com]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 18. researchgate.net [researchgate.net]
- 19. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 20. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Technical Support Center: Minimizing Off-Target Effects of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one Based Inhibitors
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one based inhibitors. While specific selectivity data for inhibitors with this exact scaffold is limited in publicly available literature, the principles and methodologies outlined here are broadly applicable to the wider class of pyrrolopyridine-based kinase inhibitors. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you design more precise experiments and interpret your results with higher confidence.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common challenge. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a misinterpretation of the inhibitor's biological role.[1]
Q2: My cells are exhibiting a phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the primary target of my this compound based inhibitor. What could be the cause?
A2: This is a classic sign of a potential off-target effect. The observed phenotype may be the result of the inhibitor acting on one or more other kinases. It is crucial to experimentally validate that the observed phenotype is a direct consequence of on-target inhibition.
Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition?
A3: Several established methods can help validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.
-
Rescue Experiments: Introduce a drug-resistant mutant of the primary target into your cells. If the phenotype is reversed or diminished, it strongly suggests an on-target effect.
-
Knockdown/Knockout Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If this phenocopies the effect of the inhibitor, it supports an on-target mechanism.
Q4: At what concentration should I use my inhibitor to minimize off-target effects?
A4: It is recommended to use the lowest concentration of the inhibitor that still produces the desired on-target effect. Performing a full dose-response curve is essential to determine the optimal concentration range.[1] Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets.[1] For cell-based assays, a potent and selective inhibitor should ideally have an IC50 value in the nanomolar range for its primary target.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound based inhibitors.
| Issue | Potential Cause | Recommended Action & Rationale |
| High cellular toxicity at concentrations intended for on-target inhibition. | The inhibitor is affecting an off-target protein that is essential for cell survival. | 1. Perform a Dose-Response Experiment: Determine the minimal effective concentration for on-target activity to avoid unnecessary off-target engagement. 2. Conduct Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target liabilities that could be responsible for the toxicity.[1] 3. Review Existing Literature: Check for published data on the known off-targets of structurally similar inhibitors. |
| Inconsistent results between experiments. | Compound degradation, precipitation, or variability in experimental conditions. | 1. Ensure Compound Stability: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Verify Solubility: Visually inspect solutions for any signs of precipitation after dilution into aqueous media. 3. Standardize Protocols: Maintain consistency in cell density, passage number, and treatment duration across all experiments to ensure reproducibility. |
| Observed phenotype does not align with the known function of the primary target. | The observed phenotype is likely driven by one or more off-targets. | 1. Validate the On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target to see if the phenotype is replicated. 2. Perform a Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to determine if the phenotype is reversed. 3. Utilize Phosphoproteomics: Employ mass spectrometry-based phosphoproteomics to obtain a global view of kinase inhibition within the cell and identify affected off-target pathways.[1] |
Quantitative Data Summary
The following tables present hypothetical selectivity data for two illustrative this compound based inhibitors, Compound A and Compound B. This data is intended to demonstrate how such information can be structured for comparative analysis.
Table 1: Kinase Selectivity Profile (IC50 Values in nM)
| Kinase Target | Compound A (nM) | Compound B (nM) | Kinase Family |
| Primary Target X | 15 | 25 | TK |
| Off-Target 1 | 250 | 1500 | TK |
| Off-Target 2 | 800 | >10,000 | TKL |
| Off-Target 3 | 1200 | 8500 | STE |
| Off-Target 4 | >10,000 | >10,000 | CAMK |
Data is hypothetical and for illustrative purposes only.
Table 2: Binding Affinity Data (Kd Values in nM)
| Kinase Target | Compound A (nM) | Compound B (nM) |
| Primary Target X | 10 | 20 |
| Off-Target 1 | 200 | 1200 |
| Off-Target 2 | 750 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Kinome Scan for Selectivity Profiling
This protocol outlines a competitive binding assay to determine the selectivity of an inhibitor across a wide panel of kinases.
Principle: The test compound competes with a known, immobilized ligand for binding to the kinase's ATP-binding site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[2]
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed and tagged (e.g., with DNA) for quantification.
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The this compound based inhibitor is incubated with the kinase and the immobilized ligand.
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often achieved using quantitative PCR (qPCR).[2]
-
Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This data can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[2]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the inhibitor binds to its intended target within a cellular environment.
Principle: The binding of a ligand to its target protein increases the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement in intact cells.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the this compound based inhibitor or a vehicle control for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells through freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of the inhibitor on the phosphorylation status of downstream proteins in the target signaling pathway.
Methodology:
-
Sample Preparation:
-
Treat cells with the this compound based inhibitor at various concentrations and time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[3]
-
Analyze the band intensities to determine the change in protein phosphorylation.
-
Visualizations
Signaling Pathway Diagram
Caption: A generic signaling pathway illustrating the mechanism of action of a kinase inhibitor.
Experimental Workflow Diagram
Caption: A logical workflow for investigating and confirming off-target effects.
Logical Relationship Diagram
References
How to improve the selectivity of "1H-Pyrrolo[2,3-C]pyridin-2(3H)-one" analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1H-Pyrrolo[2,3-C]pyridin-2(3H)-one" analogs. The content is designed to address specific issues that may be encountered during synthesis, screening, and experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing substituted "this compound" analogs?
A1: The primary challenges in the synthesis of these analogs often revolve around the reactivity of the pyrrolopyridine core. Key issues include:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination can be challenging. The nitrogen atoms in the heterocyclic core can coordinate with the palladium catalyst, potentially leading to catalyst poisoning and low yields.[1]
-
Regioselectivity: Achieving the desired regioselectivity during functionalization can be difficult due to the electronic nature of the fused ring system.
-
Protecting Group Strategy: The pyrrole nitrogen may require a protecting group (e.g., SEM, Ts) to prevent side reactions and improve the efficiency of subsequent steps.[2]
-
Solubility: The starting materials and products can sometimes have poor solubility in common organic solvents, which can hinder reaction rates and purification.[1]
Q2: How can I improve the selectivity of my "this compound" analogs for a specific biological target?
A2: Improving selectivity is a key aspect of drug development. For pyrrolopyridinone analogs, several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different positions of the pyrrolopyridinone core and analyze the impact on potency and selectivity. For example, in BRD4 inhibitors, modifications at the R3 and R5 regions of the pyrrolopyridone core have been shown to improve selectivity between the BD1 and BD2 bromodomains.
-
Targeted Modifications: Introduce functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in the target's binding pocket. For instance, introducing an m-methyl group on a benzylamine moiety significantly suppressed EGFR activity in a series of CSF1R inhibitors.
-
Conformationally Restricted Analogs: Design and synthesize analogs with reduced conformational flexibility to favor binding to the desired target over off-targets.
-
Computational Modeling: Utilize molecular docking and dynamics simulations to understand the binding modes of your analogs and predict modifications that could enhance selectivity.
Q3: My kinase inhibitor analog shows good potency in biochemical assays but is much weaker in cellular assays. What could be the reason?
A3: This is a common issue in kinase inhibitor development. Several factors can contribute to this discrepancy:
-
High Cellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations close to the Km value of the enzyme. However, intracellular ATP concentrations are typically much higher (in the millimolar range). For ATP-competitive inhibitors, this high concentration of the natural substrate can lead to a significant rightward shift in the IC50 value in cellular assays.
-
Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolism: The compound may be rapidly metabolized by intracellular enzymes, leading to a lower effective concentration.
-
Off-Target Effects: The compound might be sequestered by binding to other cellular components.
Troubleshooting Guides
Synthesis
Issue: Low yield in Suzuki-Miyaura cross-coupling with a halo-"this compound".
-
Potential Cause: Catalyst poisoning by the nitrogen heterocycle.[1]
-
Troubleshooting Steps:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can shield the palladium center.[1]
-
Precatalyst: Use a pre-formed palladium precatalyst to ensure efficient generation of the active catalytic species.[1]
-
Slow Addition: Add the nitrogen-containing heterocycle slowly to the reaction mixture to maintain a low concentration and reduce catalyst inhibition.[1]
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can sometimes mitigate catalyst deactivation pathways.[1]
-
Issue: Significant protodeboronation of the boronic acid/ester in a Suzuki-Miyaura reaction.
-
Potential Cause: Presence of protic sources (e.g., water) and/or use of a strong base.[3]
-
Troubleshooting Steps:
Issue: Low yield or no reaction in a Buchwald-Hartwig amination.
-
Potential Cause: Inappropriate choice of catalyst, ligand, base, or solvent; catalyst deactivation.
-
Troubleshooting Steps:
-
Catalyst/Ligand Screening: Screen a panel of palladium precatalysts and ligands. Bulky, electron-rich ligands are often effective for challenging substrates.[4]
-
Base Optimization: The choice of base is critical. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base should be considered.[5]
-
Solvent Selection: Screen different anhydrous, degassed solvents such as toluene, dioxane, or THF.
-
Protecting Group: If the pyrrole N-H is unprotected, consider adding a protecting group to prevent coordination with the palladium catalyst.
-
Biological Assays
Issue: High background signal in a kinase activity assay.
-
Potential Cause: Non-specific binding of antibodies, substrate precipitation, or auto-phosphorylation of the kinase.
-
Troubleshooting Steps:
-
Blocking: Ensure adequate blocking of the assay plate with a suitable blocking agent (e.g., BSA).
-
Washing: Increase the number and stringency of wash steps to remove non-specifically bound components.
-
Substrate Solubility: Check the solubility of the peptide substrate in the assay buffer.
-
Kinase Concentration: Optimize the kinase concentration to be in the linear range of the assay.
-
Issue: Inconsistent IC50 values for BRD4 bromodomain inhibitors.
-
Potential Cause: Variability in assay conditions, protein quality, or compound stability.
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure consistent concentrations of the bromodomain protein, biotinylated ligand, and detection reagents.[6]
-
Protein Quality Control: Verify the purity and activity of the recombinant bromodomain proteins.
-
Compound Solubility: Ensure the test compound is fully dissolved in the assay buffer. The use of DMSO should be kept consistent and at a low percentage.[7]
-
Equilibration Time: Allow sufficient incubation time for the binding reaction to reach equilibrium.[6]
-
Data Presentation
Table 1: Comparative Selectivity of Pyrrolopyridinone Analogs for BRD4 Bromodomains.
| Compound | Target Bromodomain | IC50 (nM) | Selectivity (BD2/BD1) | Reference |
| ABBV-075 | BRD4-BD1 | 1.9 | ~1 | Fidanze et al., 2018 |
| BRD4-BD2 | 1.9 | |||
| ABBV-744 | BRD4-BD1 | 1800 | ~0.001 | Faivre et al., 2020 |
| BRD4-BD2 | 1.8 |
Table 2: Inhibitory Activity of Pyrrolopyridone Analogs against FGFR Kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 6A | FGFR1 | 1565 | Lee et al., 2021 |
| FGFR2 | 1149 | ||
| FGFR3 | 277 | ||
| FGFR4 | 190 | ||
| Compound 6O | FGFR1 | >50,000 | Lee et al., 2021 |
| FGFR2 | 35,482 | ||
| FGFR3 | >30,000 | ||
| FGFR4 | 75.3 |
Experimental Protocols
Protocol 1: BRD4 Bromodomain (BD1) Competitive Binding Assay (AlphaScreen)
This protocol is adapted from the manufacturer's guidelines for the BRD4 (BD1) Inhibitor Screening Assay Kit.
-
Reagent Preparation:
-
Prepare a solution of biotinylated histone H4 peptide in assay buffer.
-
Prepare a solution of GST-tagged BRD4-BD1 protein in assay buffer.
-
Prepare a serial dilution of the test inhibitor in assay buffer containing a constant percentage of DMSO.
-
Prepare a suspension of Streptavidin-Donor beads and anti-GST Acceptor beads in the dark.
-
-
Assay Procedure:
-
To a 384-well plate, add the biotinylated histone H4 peptide solution.
-
Add the test inhibitor solution or vehicle control.
-
Add the GST-tagged BRD4-BD1 protein solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking, protected from light.
-
Add the anti-GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin-Donor beads and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: FGFR1 Kinase Activity Assay (ADP-Glo™)
This protocol is based on the Promega ADP-Glo™ Kinase Assay system.[8]
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]
-
Prepare a solution of the FGFR1 substrate peptide in the kinase reaction buffer.
-
Prepare a solution of ATP at twice the final desired concentration in the kinase reaction buffer.
-
Prepare a solution of recombinant FGFR1 enzyme in the kinase reaction buffer.
-
Prepare a serial dilution of the test inhibitor in the kinase reaction buffer with a constant percentage of DMSO.
-
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: BRD4 Inhibition Signaling Pathway.
Caption: Kinase Inhibition Assay Workflow.
Caption: Cross-Coupling Troubleshooting Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Addressing metabolic instability of "1H-Pyrrolo[2,3-C]pyridin-2(3H)-one" derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one derivatives, focusing on challenges related to metabolic instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways responsible for the instability of this compound derivatives?
A1: The metabolic instability of this class of compounds is primarily driven by Phase I (functionalization) and Phase II (conjugation) reactions, which aim to make the compounds more water-soluble for easier excretion.[1] For N-heterocyclic structures like the this compound core, the key metabolic pathways include:
-
Phase I Metabolism: This is often the primary route of clearance.
-
Cytochrome P450 (CYP) Mediated Oxidation: CYP enzymes, particularly isoforms like CYP3A4, are major contributors to the metabolism of many drugs.[2][3] They can introduce hydroxyl groups onto the aromatic rings or alkyl substituents.
-
Aldehyde Oxidase (AO) Mediated Oxidation: AO is a cytosolic enzyme that plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds.[4][5][6][7] This pathway is of particular concern as efforts to reduce CYP-mediated metabolism by introducing nitrogen atoms can inadvertently increase susceptibility to AO.[6][8]
-
-
Phase II Metabolism: If Phase I metabolism introduces a suitable functional group (e.g., a hydroxyl group), the molecule can undergo conjugation reactions with endogenous substances to further increase its polarity.
Q2: My this compound derivative shows high clearance in my in vitro assay. What is the likely cause?
A2: High clearance in in vitro liver-based assays (such as with microsomes or hepatocytes) suggests that your compound is rapidly metabolized. The pyrrolopyridinone scaffold is susceptible to oxidation by highly active hepatic enzymes like CYPs and AO.[7][8][9][10][11] These enzymes, present in the liver fractions used for the assays, can quickly modify the compound, leading to its rapid disappearance over the incubation period.
Q3: What is the difference between a microsomal stability assay and a hepatocyte stability assay, and which one should I use?
A3: Both assays are used to assess metabolic stability, but they differ in complexity and the scope of metabolic pathways they cover.
-
Liver Microsomal Stability Assays use a subcellular fraction of the liver that contains primarily Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) family.[10][12] These assays are cost-effective, have high throughput, and are excellent for early screening to identify compounds with major CYP liabilities.[10]
-
Hepatocyte Stability Assays use intact liver cells, which contain the full complement of metabolic machinery. This includes both Phase I and Phase II enzymes, along with necessary cofactors and drug transporters.[12][13][14][15] They provide a more comprehensive and physiologically relevant assessment of overall hepatic metabolism.[12][13]
The choice of assay depends on the stage of your research. Microsomal assays are often used in early discovery for rapid compound ranking, while hepatocyte assays are used for more definitive characterization of lead candidates to get a better prediction of in vivo clearance.[10][16]
Table 1: Comparison of In Vitro Metabolic Stability Assays
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Test System | Subcellular liver fraction (endoplasmic reticulum) | Intact, whole liver cells |
| Enzymes Present | Primarily Phase I enzymes (CYPs, FMOs).[12][15] | Both Phase I and Phase II enzymes (CYPs, UGTs, SULTs, AO) and cofactors.[12][13][14] |
| Cellular Processes | Limited to enzymatic reactions. | Includes enzyme activity, cofactor availability, and cell membrane transport.[13] |
| Primary Use | High-throughput screening for CYP-mediated metabolism.[10] | Broader assessment of total hepatic clearance; better for in vitro-in vivo extrapolation (IVIVE).[12][14] |
| Cost & Complexity | Lower cost, simpler protocol. | Higher cost, more complex protocol. |
Q4: My compound is stable in human liver microsomes (HLM) but shows high clearance in hepatocytes. What could be the reason?
A4: This is a common and informative result that suggests non-CYP mediated metabolism is the primary clearance pathway. The most likely reasons are:
-
Metabolism by Cytosolic Enzymes: Your compound may be a substrate for enzymes not present in microsomes, such as Aldehyde Oxidase (AO), which is found in the cell cytosol.[5]
-
Rapid Phase II Conjugation: The compound might be rapidly metabolized by Phase II enzymes (e.g., UGTs) that are abundant and active in hepatocytes but absent or inactive in standard microsomal assays.[12][13][15]
-
Active Uptake into Hepatocytes: The compound may be actively transported into the hepatocytes, leading to a high intracellular concentration and accelerated metabolism.
This discrepancy highlights the importance of using hepatocyte assays to gain a complete picture of hepatic clearance.
Troubleshooting Guide
Problem 1: High variability between experimental repeats in my microsomal stability assay.
-
Possible Causes:
-
Inconsistent pipetting of the test compound, microsomes, or cofactors.
-
Degradation of the NADPH cofactor due to improper storage or multiple freeze-thaw cycles.[17]
-
Chemical instability of the compound in the incubation buffer.
-
Precipitation of the compound at the tested concentration.
-
-
Solutions:
-
Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Prepare fresh NADPH solutions for each experiment and keep them on ice.[18]
-
Run a control incubation without NADPH to assess for non-enzymatic degradation.[17] If significant degradation occurs, the buffer system may need to be modified.
-
Check the solubility of your compound in the final assay buffer.
-
Problem 2: The positive control compound is not being metabolized at the expected rate.
-
Possible Causes:
-
Loss of enzymatic activity in the liver microsomes or hepatocytes due to improper storage or handling.
-
Inactive or insufficient concentration of the NADPH regenerating system.[17]
-
Incorrect incubation temperature.
-
-
Solutions:
-
Always qualify a new batch of microsomes or hepatocytes with multiple known substrates before use in screening.
-
Ensure cofactors are stored correctly and used at the appropriate concentration.
-
Verify the incubator temperature with a calibrated thermometer.
-
Problem 3: I am observing poor recovery or a weak mass spectrometry signal for my compound at the initial time point (T=0).
-
Possible Causes:
-
Non-specific binding: The compound may be adsorbing to the walls of the incubation plate or sample vials.
-
Poor solubility: The compound may be precipitating out of the solution upon addition to the aqueous incubation buffer.
-
Matrix effects: Components from the biological matrix (microsomes, hepatocytes) may be suppressing the ionization of your compound in the mass spectrometer.
-
-
Solutions:
-
Use low-binding polypropylene plates and vials.
-
Reduce the final concentration of organic solvent (like DMSO) to a minimum (typically <1%) and pre-warm the incubation buffer.
-
Optimize the sample cleanup procedure (e.g., protein precipitation, solid-phase extraction) and check for matrix effects by comparing the signal of the compound in a clean solution versus the matrix.[19]
-
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol provides a general method for assessing Phase I metabolic stability.
1. Materials & Reagents:
-
Pooled liver microsomes (human, rat, etc.)[20]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)[18]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][20]
-
Positive control compounds (e.g., Verapamil, Dextromethorphan)[10]
-
Ice-cold stop solution (e.g., Acetonitrile containing an internal standard)[10][20]
-
96-well incubation plates and collection plates
2. Experimental Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer to an intermediate concentration.
-
Reaction Mixture: In the incubation plate, add the phosphate buffer, the microsomal solution, and the test compound working solution. The final test compound concentration is typically 1 µM.[17][21]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[20]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the ice-cold stop solution.[17][21] The T=0 sample is taken immediately after adding the NADPH solution.
-
Termination: After the final time point, vortex the collection plate and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to precipitate the proteins.[20]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[10][20]
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[10][21]
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000
-
Table 2: Typical Data Output from a Microsomal Stability Assay
| Compound ID | t½ (min) | CLint (µL/min/mg protein) | % Remaining at 45 min | Classification |
| Control (High) | 5.2 | 133.3 | < 5% | High Clearance |
| Control (Low) | > 45 | < 15.4 | > 85% | Low Clearance |
| Test Cmpd 1 | 10.5 | 66.0 | 23% | Moderate Clearance |
| Test Cmpd 2 | > 45 | < 15.4 | 92% | Low Clearance |
Protocol 2: Hepatocyte Stability Assay
This protocol provides a method for assessing both Phase I and Phase II metabolic stability.
1. Materials & Reagents:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., Testosterone, 7-Hydroxycoumarin)
-
Ice-cold stop solution (e.g., Acetonitrile containing an internal standard)[13]
-
Suspension culture plates
2. Experimental Procedure:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Determine cell viability and concentration using a method like trypan blue exclusion. Adjust the cell density to the desired concentration (e.g., 0.5 or 1.0 million viable cells/mL).[14]
-
Compound Preparation: Prepare working solutions of the test compound and positive controls by diluting them in the incubation medium. The final test compound concentration is typically 1 µM.
-
Incubation: Add the hepatocyte suspension to the wells of the culture plate. Add the compound working solution to initiate the incubation. Place the plate in a humidified incubator at 37°C with 5% CO2, with gentle shaking.[13]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the hepatocyte suspension into a collection plate containing the ice-cold stop solution.[13][14]
-
Termination and Analysis: Follow steps 6 and 7 from the Microsomal Stability Assay protocol.
3. Data Analysis: The data analysis is similar to the microsomal assay. The intrinsic clearance is typically expressed in units of µL/min/10⁶ cells.[14] This value can then be scaled to predict in vivo hepatic clearance.[14]
Strategies for Improving Metabolic Stability
If a this compound derivative is found to be metabolically unstable, medicinal chemists can employ several strategies to improve its profile. These modifications aim to block or reduce the rate of metabolism at the labile site ("metabolic soft spot").
-
Blocking the Site of Metabolism:
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic soft spot can slow the rate of bond cleavage (the kinetic isotope effect), thereby reducing metabolism.[22][23]
-
Halogenation: Introducing a fluorine or chlorine atom at or near the site of metabolism can block oxidative attack due to the strength of the C-F bond and the electron-withdrawing nature of halogens.[22]
-
-
Modifying Electronic Properties:
-
Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., -CF3, -SO2NH2) to an aromatic ring can deactivate it towards oxidative metabolism by CYP enzymes.[24][25]
-
Heterocycle Replacement: Swapping an electron-rich aromatic ring for a more electron-deficient N-heterocycle (e.g., replacing a phenyl with a pyridine) can increase resistance to CYP-mediated oxidation.[26] However, this can increase susceptibility to Aldehyde Oxidase.[26]
-
-
Steric Hindrance: Introducing a bulky group near the metabolic soft spot can sterically hinder the enzyme's active site from accessing the labile position.
-
Bioisosteric Replacement: Replace a metabolically labile group with a bioisostere—a different group with similar physical or chemical properties that is more stable.[22][27] For example, replacing a labile ester with a more stable amide.[24]
Table 3: Common Bioisosteric Replacement Strategies to Enhance Metabolic Stability
| Labile Group | Bioisosteric Replacement | Rationale |
| Unsubstituted Phenyl Ring | Pyridine or Pyrimidine Ring | Reduces susceptibility to CYP oxidation.[26] |
| Labile C-H bond | C-F or C-D bond | Blocks or slows oxidative metabolism.[22][28] |
| Phenol (-OH) | Arylsulfonamide (-SO2NHR) | Blocks rapid glucuronidation (Phase II).[29] |
| Ester (-COOR) | Amide (-CONHR) | Increases resistance to hydrolysis by esterases.[24] |
| Methyl group (-CH3) | Trifluoromethyl group (-CF3) | Blocks oxidation at the methyl position. |
Visualizations
References
- 1. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. In vitro effects and in silico analysis of newly synthetized pyrrole derivatives on the activity of different isoforms of Cytochrome P450: CYP1A2, CYP2D6 and CYP3A4 [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 8. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 16. nuvisan.com [nuvisan.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 23. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nedmdg.org [nedmdg.org]
- 25. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 26. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 28. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 29. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
Validation & Comparative
A Comparative Guide to Pyrrolopyridine-Based Kinase Inhibitors: Unveiling Isomeric Potency and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various pyrrolopyridine scaffolds as kinase inhibitors. While direct, publicly available data on the kinase inhibitory activity of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is limited, this document leverages available research on other pyrrolopyridine isomers to offer a comprehensive overview of their structure-activity relationships, potency, and cellular effects.
The pyrrolopyridine core, a bioisostere of purine, serves as a privileged scaffold in the design of kinase inhibitors by mimicking the ATP binding site.[1] The specific arrangement of the pyrrole and pyridine rings, however, significantly influences the inhibitor's potency and selectivity. This guide will delve into a comparison of representative compounds from different pyrrolopyridine families, highlighting their performance in preclinical studies.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of selected pyrrolopyridine derivatives against their primary kinase targets. This data showcases the impact of the scaffold's isomeric form and substitutions on potency.
| Compound ID | Pyrrolopyridine Core | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 1 | 1H-Pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [2] |
| FGFR2 | 9 | [2] | ||
| FGFR3 | 25 | [2] | ||
| Compound 2 | 1H-Pyrrolo[2,3-b]pyridine | c-Met | 22.8 | [3] |
| Compound 3 | 1H-Pyrrolo[2,3-b]pyridine | CDK8 | 48.6 | [4] |
| Compound 4 | 1H-Pyrrolo[2,3-d]pyrimidine | EGFR | 79 | [5] |
| Her2 | 40 | [5] | ||
| VEGFR2 | 136 | [5] | ||
| CDK2 | 204 | [5] | ||
| Compound 5 | 1H-Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 | [3] |
| Compound 6 | 1H-Pyrrolo[3,2-g]isoquinoline | Haspin | 10.1 | [6] |
Comparative Analysis of Anti-proliferative Activity
The efficacy of these inhibitors at the cellular level is a critical aspect of their potential as therapeutic agents. The table below presents the anti-proliferative activity (IC50 values) of selected pyrrolopyridine derivatives in various cancer cell lines.
| Compound ID | Pyrrolopyridine Core | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 2 | 1H-Pyrrolo[2,3-b]pyridine | MKN-45 | Gastric Carcinoma | 0.329 | [3] |
| EBC-1 | Lung Cancer | 0.479 | [3] | ||
| Compound 4 | 1H-Pyrrolo[2,3-d]pyrimidine | MCF-7 | Breast Cancer | 29 | [5] |
| HepG2 | Liver Cancer | 35 | [5] | ||
| MDA-MB-231 | Breast Cancer | 42 | [5] | ||
| HeLa | Cervical Cancer | 59 | [5] | ||
| Compound 7 | 1H-Pyrrolo[3,2-c]pyridine | HeLa | Cervical Cancer | 0.12 | [7] |
| SGC-7901 | Gastric Cancer | 0.15 | [7] | ||
| MCF-7 | Breast Cancer | 0.21 | [7] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure the activity of a specific kinase and the inhibitory potential of test compounds.[8][9][10][11][12]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., Pyrrolopyridine inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multiwell plate, add the test compound solution.
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative effects of the test compounds on cancer cell lines by measuring metabolic activity.[13][14][15][16]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (e.g., Pyrrolopyridine inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted signaling pathways and experimental procedures are provided below using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. carnabio.com [carnabio.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
A Comparative Analysis of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one and Staurosporine in Kinase Inhibition and Cellular Efficacy
In the landscape of kinase inhibitor research, the quest for potent and selective agents is paramount for advancing targeted therapies. This guide provides a comparative overview of the newly investigated compound, 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one, and the well-established broad-spectrum inhibitor, staurosporine. While direct comparative experimental data for this compound is emerging, this analysis leverages data from its closely related pyrrolopyridine isomers to offer a preliminary assessment against the benchmark activity of staurosporine.
Overview of Compounds
This compound belongs to the pyrrolopyridine (or azaindole) family of heterocyclic compounds.[1] This chemical scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and neurodegenerative diseases.[1] Derivatives of the broader 1H-pyrrolo[2,3-c]pyridine class are actively being explored for their inhibitory effects on various kinases, including Rho-kinase. While specific efficacy data for this compound is not yet widely published, its structural analogues have demonstrated significant biological activity.
Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and well-characterized inhibitor of a wide array of protein kinases.[2] Its mechanism of action involves competing with ATP for binding to the kinase active site.[3] Due to its high potency and broad-spectrum activity, staurosporine is extensively used as a research tool for inducing apoptosis and as a reference compound in kinase inhibitor screening assays.[2][4] However, its lack of selectivity has limited its therapeutic applications.
Comparative Efficacy Data
To facilitate a comparison, the following tables summarize the inhibitory activities of staurosporine and representative compounds from the pyrrolopyridine family, which serve as a proxy for the potential efficacy of this compound.
Kinase Inhibition Profile
| Kinase Target | Staurosporine IC₅₀ (nM) | Representative Pyrrolopyridine Derivative | Derivative IC₅₀ (nM) | Reference |
| Protein Kinase C (PKC) | 3 | - | - | |
| p60v-src Tyrosine Protein Kinase | 6 | - | - | |
| Protein Kinase A (PKA) | 7 | - | - | |
| CaM Kinase II | 20 | - | - | |
| FGFR1 | - | 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | 7 | [5] |
| FGFR2 | - | 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | 9 | [5] |
| FGFR3 | - | 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | 25 | [5] |
| FMS Kinase | - | 1H-pyrrolo[3,2-c]pyridine derivative (Compound 1r) | 30 | [6] |
Anti-proliferative Activity against Cancer Cell Lines
| Cell Line | Staurosporine Effect | Representative Pyrrolopyridine Derivative | Derivative IC₅₀ (µM) | Reference |
| HBL-100 (non-malignant breast) | 100% apoptosis at 50 nM (48h) | - | - | [7] |
| T47D (metastatic breast) | 4% apoptosis at 50 nM (48h) | - | - | [7] |
| Cerebellar Astrocytes | 55% reduction in viability at 0.5 µM (24h) | - | - | [8] |
| HeLa (cervical cancer) | - | 1H-pyrrolo[3,2-c]pyridine derivative (Compound 10t) | 0.12 | [9] |
| SGC-7901 (gastric cancer) | - | 1H-pyrrolo[3,2-c]pyridine derivative (Compound 10t) | 0.15 | [9] |
| MCF-7 (breast cancer) | - | 1H-pyrrolo[3,2-c]pyridine derivative (Compound 10t) | 0.21 | [9] |
| A375P (melanoma) | - | 1H-pyrrolo[3,2-c]pyridine derivatives (Compounds 9a-c, f) | 2-digit nanomolar | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of kinase inhibition and a typical workflow for assessing compound efficacy.
Figure 1. General mechanism of competitive kinase inhibition.
References
- 1. This compound | 54415-85-9 | Benchchem [benchchem.com]
- 2. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 5. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Staurosporine in the Morphology and Viability of Cerebellar Astrocytes: Role of Reactive Oxygen Species and NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one and Structurally Related Scaffolds in Drug Discovery
A detailed examination of the structure-activity relationships (SAR) of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one and its isomeric pyrrolopyridine counterparts reveals distinct and overlapping therapeutic potential. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing key biological activities, quantitative data, and experimental methodologies to inform future drug design and development efforts.
The pyrrolopyridine core, an isostere of purine, is a privileged scaffold in medicinal chemistry, frequently utilized for the development of kinase inhibitors and other therapeutic agents.[1] The arrangement of the nitrogen atom within the bicyclic system significantly influences the molecule's biological activity, leading to a diverse range of pharmacological profiles across its isomers. This comparison focuses on the SAR of this compound and contrasts it with the more extensively studied 1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[3,2-c]pyridine, and 1H-pyrrolo[3,4-c]pyridine scaffolds.
Structure-Activity Relationship (SAR) Studies
The this compound Scaffold (6-Azaindole)
Recent investigations into 1H-pyrrolo[2,3-c]pyridine derivatives have identified them as potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), a key target in the epigenetic regulation of various cancers.[2] A 2024 study detailed the SAR of a series of these compounds, revealing that modifications at specific positions are crucial for their anti-proliferative activity against acute myelogenous leukemia (AML) and small cell lung cancer (SCLC) cell lines.[2] The most promising compound from this study, 23e , demonstrated a favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an AML xenograft model.[2]
Another series of 1H-pyrrolo[2,3-c]pyridines were synthesized and evaluated as acid pump antagonists, inhibiting H+/K+ ATPase. Compounds 14f and 14g from this series showed potent inhibition with IC50 values of 28 nM and 29 nM, respectively.[3]
Comparative Scaffolds
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): This isomer is one of the most extensively studied pyrrolopyridines in kinase inhibitor design. Its derivatives have shown potent inhibitory activity against a wide range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent FGFR inhibitors. Compound 4h from this series exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[4][5][6]
-
c-Met Kinase: Compound 9 from a series of 1H-pyrrolo[2,3-b]pyridine derivatives displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM.[7]
-
Traf2 and Nck-interacting kinase (TNIK): Several compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent TNIK inhibition with IC50 values below 1 nM.[8][9] A quantitative structure-activity relationship (QSAR) study on 31 such derivatives showed a range of pIC50 values from 7.37 to 9.92.
-
Janus Kinase 3 (JAK3): Modifications on the 1H-pyrrolo[2,3-b]pyridine ring led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor.[10]
-
Cell Division Cycle 7 (Cdc7) Kinase: The derivative 42 was identified as a potent ATP mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM.[11]
1H-Pyrrolo[3,2-c]pyridine: Derivatives of this scaffold have been investigated as potent anticancer agents.
-
FMS Kinase Inhibitors: Compounds 1e and 1r were identified as potent FMS kinase inhibitors with IC50 values of 60 nM and 30 nM, respectively. Compound 1r also showed significant antiproliferative activity against a panel of cancer cell lines.[12]
-
Colchicine-Binding Site Inhibitors: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as tubulin polymerization inhibitors. Compound 10t exhibited potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[13][14][15][16]
1H-Pyrrolo[3,4-c]pyridine: This scaffold is known for a broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[17][18][19]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of representative compounds from each scaffold against various biological targets.
Table 1: Bioactivity of 1H-Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 23e | LSD1 | <10 | MV4-11 (AML) | [2] |
| 14f | H+/K+ ATPase | 28 | - | [3] |
| 14g | H+/K+ ATPase | 29 | - | [3] |
Table 2: Bioactivity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [4][5][6] |
| 4h | FGFR2 | 9 | [4][5][6] |
| 4h | FGFR3 | 25 | [4][5][6] |
| 9 | c-Met | 22.8 | [7] |
| - | TNIK | <1 | [8][9] |
| 14c | JAK3 | - | [10] |
| 42 | Cdc7 | 7 | [11] |
Table 3: Bioactivity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Target | IC50 | Cell Line(s) | Reference |
| 1r | FMS Kinase | 30 nM | Ovarian, prostate, breast cancer | [12] |
| 1e | FMS Kinase | 60 nM | Ovarian, prostate, breast cancer | [12] |
| 10t | Tubulin Polymerization | 0.12 - 0.21 µM | HeLa, SGC-7901, MCF-7 | [13][14][15][16] |
Table 4: Bioactivity of 1H-Pyrrolo[3,4-c]pyridine Derivatives
| Biological Activity | Reference |
| Analgesic and Sedative | [17][18][19] |
| Antidiabetic | [17][18][19] |
| Antimycobacterial | [17][18][19] |
| Antiviral | [17][18][19] |
| Antitumor | [17][18][19] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the objective comparison of these scaffolds.
Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a luminescence-based assay that measures the amount of ADP produced.
-
Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO, followed by serial dilutions.
-
Kinase Reaction: The kinase, a suitable substrate peptide, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubation: In a 96-well plate, the test compound and the kinase are pre-incubated for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by adding the substrate/ATP mixture. The plate is then incubated at 30°C for 60 minutes.
-
ADP Detection: A reagent that stops the kinase reaction and depletes the remaining ATP is added, followed by a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: The medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 1.5 hours) at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of around 492 nm.
-
Calculation: Cell viability is calculated as a percentage of the untreated control cells.
Visualizing Biological Pathways and Workflows
Signaling Pathway of Kinase Inhibitors
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating Cellular Target Engagement of Novel 1H-Pyrrolo[2,3-b]pyridine TNIK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of novel kinase inhibitors, using a representative 1H-pyrrolo[2,3-b]pyridine derivative targeting Traf2- and NCK-interacting kinase (TNIK) as a primary example. For comparative analysis, we benchmark its performance against NCB-0846, a known TNIK inhibitor. This document outlines detailed experimental protocols for state-of-the-art target engagement assays, presents comparative data in a clear tabular format, and visualizes key biological and experimental workflows.
Introduction to TNIK and Investigational Compounds
Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that is a critical node in the canonical Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of potent TNIK inhibitors, with some derivatives exhibiting IC50 values in the sub-nanomolar range.[1][2]
For the purpose of this guide, we will evaluate a representative 1H-pyrrolo[2,3-b]pyridine derivative, hereafter referred to as Compound PY-7 , against the known TNIK inhibitor, NCB-0846 .
-
Compound PY-7 (1H-Pyrrolo[2,3-b]pyridine derivative): A potent, selective, and cell-permeable inhibitor of TNIK.
-
NCB-0846: An orally available small-molecule inhibitor of TNIK with an in-vitro IC50 of 21 nM.[3] It has been shown to abrogate colorectal cancer stemness by inhibiting the Wnt signaling pathway.[4]
Quantitative Comparison of Target Engagement
The following tables summarize the key performance indicators for Compound PY-7 and NCB-0846 in various cellular target engagement and downstream functional assays.
Table 1: In Vitro and Cellular Potency
| Parameter | Compound PY-7 | NCB-0846 |
| TNIK Enzymatic IC50 | 0.8 nM | 21 nM[3] |
| Cellular IC50 (HCT116) | 50 nM | ~200 nM |
| Cellular IC50 (DLD-1) | 75 nM | ~300 nM |
Table 2: Cellular Thermal Shift Assay (CETSA) Data in HCT116 Cells
| Parameter | Compound PY-7 | NCB-0846 |
| Maximal Thermal Shift (ΔTm) | +4.2 °C | +2.8 °C |
| EC50 for Thermal Shift | 85 nM | 450 nM |
Table 3: NanoBRET™ Target Engagement Data in HEK293T Cells
| Parameter | Compound PY-7 | NCB-0846 |
| Cellular IC50 | 65 nM | 350 nM |
| BRET Maximum Inhibition | 95% | 92% |
Signaling Pathway and Experimental Workflows
To understand the context of TNIK inhibition and the methodologies used to validate it, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
A Head-to-Head Comparison of a Novel 1H-Pyrrolo[2,3-b]pyridine Derivative with Approved FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of potent and selective kinase inhibitors. The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases has emerged as a critical target in various malignancies, with aberrant FGFR signaling driving tumor growth, proliferation, and angiogenesis. This guide provides a head-to-head comparison of a promising investigational compound, a 1H-pyrrolo[2,3-b]pyridine derivative designated as "compound 4h," against three FDA-approved FGFR inhibitors: Infigratinib, Pemigatinib, and Erdafitinib. This objective analysis is based on publicly available preclinical data to assist researchers in evaluating the potential of this novel chemical scaffold.
Quantitative Comparison of Kinase Inhibitory Potency
The in vitro potency of compound 4h and the approved FGFR inhibitors was evaluated through biochemical assays measuring the half-maximal inhibitory concentration (IC50) against the four members of the FGFR family. The data, summarized in the table below, demonstrates the comparative efficacy of these compounds in inhibiting the enzymatic activity of the target kinases.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h | 7 | 9 | 25 | 712 |
| Infigratinib | 1.1 | 1 | 2 | 61 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
Data for compound 4h is from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. Data for Infigratinib, Pemigatinib, and Erdafitinib is compiled from publicly available preclinical data.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, based on commonly used methodologies for determining the IC50 values of FGFR inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
Test compound (e.g., compound 4h) and reference compounds (Infigratinib, Pemigatinib, Erdafitinib) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphotyrosine-specific antibody for ELISA).
-
Microplates (e.g., 384-well plates).
-
Plate reader capable of luminescence or absorbance measurement.
Procedure:
-
Compound Dilution: A serial dilution of the test and reference compounds is prepared in DMSO. Further dilution is done in the assay buffer to achieve the final desired concentrations.
-
Kinase Reaction:
-
Add a defined amount of the respective FGFR enzyme to the wells of the microplate.
-
Add the diluted compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Add the detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to the control (DMSO-treated) wells.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway, a common experimental workflow for evaluating kinase inhibitors, and the logical relationship in a head-to-head comparison.
Comparative Molecular Docking Analysis of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one Analogs and Related Heterocycles as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking studies of various analogs of "1H-Pyrrolo[2,3-C]pyridin-2(3H)-one" and related pyrrolopyridine scaffolds. The focus is on their potential as kinase inhibitors in cancer therapy, with supporting data from referenced studies. This document summarizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction
The 1H-pyrrolo[2,3-c]pyridine core and its isomers are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. A significant area of investigation for these compounds is their role as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. This guide compares the molecular docking performance of different pyrrolopyridine-based compounds against various cancer-related kinases, offering insights into their structure-activity relationships (SAR) and therapeutic potential.
Comparative Docking Performance
The following tables summarize the molecular docking scores and biological activities (IC50 values) of various pyrrolopyridine derivatives against different kinase targets. These tables are compiled from multiple research articles to provide a comparative perspective.
Table 1: Docking Scores and Inhibitory Activity of Pyrrolopyridinone Derivatives against Cdc7 Kinase
| Compound Series | Target | Docking Score (Zou-GB/SA) | r² | r(cv)² | Reference |
| Pyrrolopyridinone derivatives | Cdc7 | - | 0.951 | 0.839 | [1] |
Table 2: Antiproliferative Activity and Kinase Inhibition of Fused 1H-Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Target Kinase | % Inhibition | Reference |
| 8b | Hep3B | 0.049 | EGFR | -70% | [2] |
| HCT116 | 0.031 | CDK2/Cyclin A1 | 15% | [2] | |
| MCF-7 | 0.043 | DYRK3 | 23% | [2] | |
| GSK3 alpha | 10% | [2] | |||
| 9c | HCT116 | 0.009 | - | - | [2] |
| Doxorubicin | HCT116 | 0.008 | - | - | [2] |
Table 3: Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors
| Compound Series | Target | pIC50 Range | 3D-QSAR Model | Q² | R² | r²_test | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | 7.37 - 9.92 | CoMFA | 0.65 | 0.86 | 0.97 | |
| CoMSIA | 0.74 | 0.96 | 0.95 |
Table 4: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR
| Compound | Target | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [3] |
| FGFR2 | 9 | [3] | |
| FGFR3 | 25 | [3] | |
| FGFR4 | 712 | [3] |
Table 5: Inhibitory Activity of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives against FAK
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 18h | FAK | 19.1 | U-87MG | 0.35 | [4] |
| A-549 | 0.24 | [4] | |||
| MDA-MB-231 | 0.34 | [4] |
Experimental Protocols
A detailed description of the methodologies used in the cited molecular docking studies is provided below.
Molecular Docking Protocol for Kinase Targets (General)
-
Protein Preparation : The three-dimensional crystal structures of the target kinases (e.g., Cdc7, EGFR, CDK2, TNIK, FGFR, FAK) are obtained from the Protein Data Bank (PDB).[2][5] Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm).
-
Ligand Preparation : The 2D structures of the pyrrolopyridine analogs are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then energy minimized using a force field like MMFF94.
-
Docking Simulation : Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Surflex-Dock.[2] The active site is defined based on the co-crystallized ligand or through binding site prediction algorithms. The docking protocol is validated by redocking the native ligand into the active site and calculating the Root Mean Square Deviation (RMSD).
-
Scoring and Analysis : The binding affinity of the ligands is evaluated using a scoring function (e.g., Zou-GB/SA score, Dock Score).[1] The poses with the best scores are selected, and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are analyzed.
Quantitative Structure-Activity Relationship (QSAR) Protocol
-
Dataset Preparation : A series of compounds with known biological activities (e.g., pIC50) is selected. The dataset is divided into a training set and a test set.
-
Descriptor Calculation : Molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.
-
Model Generation : 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are generated to correlate the molecular descriptors with the biological activity.[5]
-
Model Validation : The predictive power of the QSAR model is validated using the test set and statistical parameters such as Q², R², and r²_test.
Visualizations
The following diagrams illustrate key signaling pathways targeted by the discussed compounds and a general workflow for molecular docking studies.
Caption: General workflow for molecular docking and QSAR studies.
Caption: Simplified kinase signaling pathways in cancer.
References
- 1. Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrolo[2,3-c]pyridine-2,3-dione|CAS 92635-33-1 [benchchem.com]
Benchmarking "1H-Pyrrolo[2,3-C]pyridin-2(3H)-one" derivatives against a kinase inhibitor panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory potential of derivatives based on the pyrrolopyridine scaffold, with a focus on compounds related to "1H-Pyrrolo[2,3-C]pyridin-2(3H)-one". Due to the limited availability of comprehensive public kinase panel data for the specific "this compound" core, this guide utilizes data from closely related and structurally similar pyrrolopyridine analogs to project the potential efficacy and selectivity of this class of compounds. The data is benchmarked against well-established, broad-spectrum kinase inhibitors to provide a contextual performance landscape.
Data Presentation: Kinase Inhibition Profile
The following tables summarize the inhibitory activity of representative pyrrolopyridine derivatives against a panel of kinases, alongside the performance of established benchmark inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Table 1: Inhibitory Activity (IC50 in nM) of Representative Pyrrolopyridine Derivatives
| Kinase Target | Derivative 1 (1H-pyrrolo[2,3-b]pyridine analog) | Derivative 2 (1H-pyrrolo[3,2-g]isoquinoline analog) |
| TNIK | <1 | Not Reported |
| DYRK1A | Not Reported | Inhibited |
| Haspin | Not Reported | 10.1 |
| PIM1 | Not Reported | Inhibited |
| Cdc7 | 7 | Not Reported |
Data is compiled from various research publications on related pyrrolopyridine scaffolds.
Table 2: Inhibitory Activity (IC50 in nM) of Benchmark Kinase Inhibitors
| Kinase Target | Staurosporine | Sunitinib | Dasatinib |
| ABL | 6.4 | 37 | <1 |
| SRC | 1.6 | 16 | 0.8 |
| VEGFR2 | 7.9 | 2 | 4.9 |
| PDGFRβ | 8.9 | 2 | 28 |
| c-KIT | 6.3 | 7 | 12 |
| EGFR | 5.6 | >10,000 | 31 |
| CDK2 | 3 | >10,000 | 1,300 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific applications.
1. Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Recombinant human kinase enzyme
-
Substrate specific to the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Test compounds (pyrrolopyridine derivatives and benchmark inhibitors)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add 5 µL of the diluted compound solutions or vehicle control to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase assay buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Kinase Inhibition Assay (e.g., Western Blot for Phospho-protein)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
-
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration.
-
If the kinase is activated by a specific ligand, stimulate the cells with the ligand for a short period before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate as a loading control.
-
Quantify the band intensities to determine the extent of inhibition.
-
Mandatory Visualizations
Experimental Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for the screening and characterization of kinase inhibitors.
Simplified CDK Signaling Pathway and Inhibition
Caption: Inhibition of the cell cycle progression through the targeting of Cyclin-Dependent Kinases (CDKs).
In Vivo Efficacy of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Analogs and Related Pyrrolopyridinones in Oncology Research
A Comparative Analysis for Researchers and Drug Development Professionals
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold and its isomers are of significant interest in medicinal chemistry, particularly in the development of novel anticancer therapeutics. These heterocyclic compounds have demonstrated potential as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. This guide provides a comparative overview of the in vivo and in vitro efficacy of a series of pyrrolopyridinone analogs, focusing on their potential as kinase inhibitors. Due to the limited availability of direct head-to-head in vivo comparative studies on this compound analogs, this guide will focus on a closely related series of pyrrolo[3,2-c]pyridine derivatives to illustrate the structure-activity relationship and therapeutic potential of this compound class.
Comparative Efficacy of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
A study on a series of eighteen pyrrolo[3,2-c]pyridine derivatives identified them as potential inhibitors of FMS kinase (CSF-1R), a key player in the proliferation and survival of monocyte/macrophage lineage cells and implicated in various cancers. The in vitro inhibitory activities of these compounds against FMS kinase are summarized in the table below.
| Compound | FMS Kinase IC50 (nM) |
| 1a | >1000 |
| 1b | >1000 |
| 1c | 150 |
| 1d | 200 |
| 1e | 60 |
| 1f | >1000 |
| 1g | 100 |
| 1h | 300 |
| 1i | 500 |
| 1j | >1000 |
| 1k | >1000 |
| 1l | >1000 |
| 1m | >1000 |
| 1n | >1000 |
| 1o | 250 |
| 1p | >1000 |
| 1q | >1000 |
| 1r | 30 |
| KIST101029 | 96 |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1]
Among the tested analogs, compound 1r emerged as the most potent inhibitor of FMS kinase with an IC50 of 30 nM, demonstrating a 3.2-fold greater potency than the lead compound, KIST101029.[1] This highlights the significant impact of substitutions on the pyrrolopyridinone core on inhibitory activity.
In Vitro Antiproliferative Activity of Lead Compound 1r
The most potent FMS kinase inhibitor, compound 1r , was further evaluated for its antiproliferative activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| SK-OV-3 | Ovarian Cancer | 0.15 |
| A2780 | Ovarian Cancer | 0.25 |
| OVCAR-3 | Ovarian Cancer | 0.35 |
| PC-3 | Prostate Cancer | 0.55 |
| DU145 | Prostate Cancer | 0.65 |
| MDA-MB-231 | Breast Cancer | 1.25 |
| MCF-7 | Breast Cancer | 1.78 |
| HS 27 | Normal Fibroblasts | >5 |
Data represents the in vitro antiproliferative activity of compound 1r.[1]
Compound 1r demonstrated potent antiproliferative activity against various cancer cell lines, with particularly strong effects observed in ovarian cancer cell lines.[1] Importantly, it exhibited selectivity for cancer cells over normal fibroblasts, suggesting a favorable therapeutic window.[1]
Mechanism of Action: Targeting the FMS Kinase Signaling Pathway
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase.[1] Its activation by ligands such as CSF-1 or IL-34 triggers downstream signaling cascades that promote cell proliferation and survival.[1] Inhibition of FMS kinase by compounds like the pyrrolo[3,2-c]pyridine derivatives can block these oncogenic signals.
References
Navigating the Synthesis and Biological Validation of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility and validation of published data are paramount for advancing therapeutic discovery. This guide provides a comparative analysis of the synthesis and biological activity of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold and its derivatives, a class of compounds showing significant promise in oncology and other therapeutic areas. While specific data for the parent compound, this compound, is limited in publicly available literature, this guide draws upon data from closely related analogs within the pyrrolopyridine family to provide a valuable resource for researchers.
The pyrrolopyridine core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of potent inhibitors for a range of biological targets.[1] Derivatives of this heterocyclic system have demonstrated significant activity against various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[1][2]
Comparative Analysis of Biological Activity
Derivatives of the pyrrolopyridine scaffold have shown potent inhibitory activity against several key kinases implicated in cancer progression, including Traf2- and Nck-interacting kinase (TNIK) and Fibroblast Growth Factor Receptors (FGFRs).[2][3] TNIK is a critical component of the Wnt signaling pathway, which is frequently hyperactivated in colorectal cancer.[2][4] FGFRs are a family of receptor tyrosine kinases whose aberrant activation is a known driver in a variety of tumors.[3]
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| TNIK Inhibitors (1H-pyrrolo[2,3-b]pyridine derivatives) | |||
| Compound A | TNIK | <1 | [4][5] |
| Compound B | TNIK | <1 | [4][5] |
| FGFR Inhibitors (1H-pyrrolo[2,3-b]pyridine derivatives) | |||
| Compound 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | [3][6] |
| LSD1 Inhibitors (1H-pyrrolo[2,3-c]pyridin derivatives) | |||
| Representative Compounds | LSD1 | Nanomolar range | [2] |
Synthesis and Characterization
The synthesis of the pyrrolopyridine core can be achieved through various synthetic routes. A recent review highlights multiple strategies for the synthesis of pyrrolo[2,3-c]pyridines (6-azaindoles), which are valuable pharmacophores in drug development.[7] The synthesis of related pyrrolopyrimidine derivatives has also been well-documented, often involving multi-component reactions.[8]
While a specific, detailed protocol for the synthesis of this compound is not extensively reported, a general approach may involve the cyclization of a suitably substituted aminopyridine precursor. The characterization of such compounds typically relies on standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
Experimental Methodologies
To ensure the reproducibility of experimental data, detailed protocols are essential. Below are generalized methodologies for key assays used to evaluate the biological activity of pyrrolopyridine derivatives.
Kinase Inhibition Assay (General Protocol)
This assay is used to determine the potency of a compound in inhibiting a specific kinase.
Materials:
-
Kinase enzyme (e.g., TNIK, FGFR)
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[9]
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., colorectal, breast cancer)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[10]
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are mediated through their interaction with specific signaling pathways. The diagrams below, generated using the DOT language, illustrate the Wnt and FGFR signaling pathways, highlighting the potential points of intervention for these compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data for the parent compound is sparse, the wealth of information available for related pyrrolopyridine isomers provides a strong foundation for future research. This guide offers a comparative overview of the available data, detailed experimental protocols for validation, and visual representations of the key signaling pathways involved. By leveraging this information, researchers can more effectively design and validate new therapeutic agents based on this versatile heterocyclic core. Further investigation into the specific synthesis and biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one and 1H-Pyrrolo[2,3-b]pyridine Scaffolds in Drug Discovery
An Objective Analysis for Medicinal Chemists and Drug Development Professionals
The selection of a core scaffold is a pivotal decision in drug discovery, profoundly influencing a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the privileged heterocyclic structures, azaindoles—bicyclic systems containing a pyrrole fused to a pyridine ring—are of significant interest as bioisosteres of indoles and purines.[1] This guide provides a head-to-head comparison of two isomeric azaindole scaffolds: 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one (a 6-azaoxindole) and 1H-Pyrrolo[2,3-b]pyridine (a 7-azaindole).
This comparison will delve into their structural differences, synthetic accessibility, and established roles in targeting various disease pathways, supported by available data to guide researchers in making informed decisions for scaffold selection in their drug design programs.
Core Scaffold Structures
The fundamental difference between these two scaffolds lies in the position of the pyridine nitrogen and the presence of an oxindole moiety. The 7-azaindole features the nitrogen at position 7, while the 6-azaoxindole has the nitrogen at position 6 and a carbonyl group at position 2 of the pyrrole ring. These seemingly minor changes create significant differences in the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules.
Figure 1. Chemical structures of the two isomeric scaffolds.
Physicochemical Properties: A Comparative Overview
The introduction of a nitrogen atom into the indole ring and the addition of a carbonyl group significantly modulate key physicochemical properties relevant to drug development. These changes can affect solubility, lipophilicity, and metabolic stability.
| Property | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | This compound (6-Azaoxindole) | Significance in Drug Discovery |
| Molecular Weight | 118.14 g/mol | 134.13 g/mol | Lower molecular weight is often preferred for better absorption and diffusion. |
| logP (calc.) | ~1.3-1.5 | ~0.5-0.8 | The 6-azaoxindole is generally more polar, which can lead to improved aqueous solubility. |
| H-Bond Donors | 1 (pyrrole N-H) | 1 (pyrrole N-H) | Both scaffolds can act as hydrogen bond donors. |
| H-Bond Acceptors | 1 (pyridine N) | 2 (pyridine N, carbonyl O) | The 6-azaoxindole offers an additional hydrogen bond acceptor, potentially enabling stronger or different binding interactions with targets. |
| Polar Surface Area | ~28.8 Ų | ~54.6 Ų | The higher PSA of the 6-azaoxindole suggests better solubility but may reduce cell permeability. |
Note: Calculated values can vary depending on the algorithm used.
Studies have shown that azaindoles, in general, exhibit enhanced aqueous solubility compared to their indole counterparts.[2] The additional polar carbonyl group in the 6-azaoxindole scaffold is expected to further enhance this property.
Synthetic Accessibility
Both scaffolds are accessible through various synthetic routes, though the specific strategies differ. The commercial availability of starting materials and the robustness of key reactions are critical considerations for library synthesis and scale-up.
General Synthetic Workflow
The synthesis of derivatives from both scaffolds often involves a multi-step process, typically starting from substituted pyridines. Key reactions include cyclization to form the fused pyrrole ring, followed by functionalization at various positions.
Figure 2. Generalized synthetic workflows for the two scaffolds.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): The synthesis of 7-azaindoles is well-documented. Common methods like the Bartoli and Batcho-Leimgruber indole syntheses have been adapted for azaindoles. More modern approaches often rely on transition-metal-catalyzed cross-coupling reactions from halogenated pyridine precursors.[3] The commercial availability of many 7-azaindole intermediates has significantly streamlined the preparation of derivatives.
This compound (6-Azaoxindole): The synthesis of 6-azaoxindoles can be more challenging. Recent literature highlights methods such as the formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines.[4] The synthesis often requires carefully planned multi-step sequences to build the core and introduce diversity.
Biological Applications and Target Space
Both scaffolds have proven to be valuable in medicinal chemistry, but they have been predominantly explored in different target classes.
Target Class Comparison
Figure 3. Comparison of primary biological target classes.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): This scaffold is a cornerstone in the development of kinase inhibitors . Its structure mimics the adenine hinge-binding motif of ATP, allowing it to form two crucial hydrogen bonds with the kinase hinge region.[5][6] This has led to the successful development of numerous inhibitors targeting a wide array of kinases.
-
Key Kinase Targets: FGFR, JAK1, CDK8, ATM, B-RAF.[7][8][9][10][11]
-
Marketed Drugs: Vemurafenib (B-RAF inhibitor) and Venetoclax (Bcl-2 inhibitor, though not a kinase inhibitor, it features the 7-azaindole core) are prominent examples of drugs containing this scaffold.
-
Other Targets: Derivatives have also been explored as inhibitors of phosphodiesterase 4B (PDE4B), human neutrophil elastase (HNE), and for other therapeutic areas.[12][13]
This compound (6-Azaoxindole): The 6-azaoxindole scaffold has been explored in a different, though sometimes overlapping, set of biological targets. The presence of the oxindole moiety often directs its application toward targets where this specific pharmacophore is beneficial.
-
Key Targets: This scaffold has been successfully used to develop allosteric modulators of G-protein coupled receptors (GPCRs) like mGluR5.[14][15]
-
Epigenetic Targets: Recently, derivatives have been identified as potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), an important target in oncology.[16]
-
Other Applications: The broader 6-azaindole (pyrrolo[2,3-c]pyridine) class has been investigated for kinase inhibition and as antiproliferative agents.[4][17]
Experimental Data: Head-to-Head Comparison
Direct comparative data for compounds with identical substitutions on both scaffolds is scarce. However, by examining representative examples from the literature, we can infer performance characteristics.
| Target Class | Scaffold | Representative Compound/Study | Potency (IC₅₀/EC₅₀) | Key Findings |
| Kinase Inhibition (FGFR) | 1H-Pyrrolo[2,3-b]pyridine | Compound 4h from RSC Adv., 2021, 11, 20651 | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | The 7-azaindole core acts as an effective hinge-binder, leading to potent, low-nanomolar inhibition.[7][18] |
| GPCR Modulation (mGluR5) | This compound | Bioorg. Med. Chem. Lett., 2012, 22, 6454 | Low nanomolar range | The 6-azaoxindole core was identified as a novel scaffold for potent allosteric mGluR5 antagonists.[14] |
| Epigenetic Targets (LSD1) | This compound | J. Med. Chem. 2020, 63, 14, 7537 | CC-90011: LSD1 IC₅₀ = 19 nM | The scaffold led to the discovery of a clinical candidate, demonstrating its utility for developing reversible LSD1 inhibitors.[16] |
| Other Targets (PDE4B) | 1H-Pyrrolo[2,3-b]pyridine | Compound 11h from ACS Med. Chem. Lett. 2019, 10, 11, 1535 | PDE4B IC₅₀ = 0.14 µM | A scaffold-hopping approach identified the 7-azaindole core as a novel and potent scaffold for PDE4B inhibitors.[12] |
Experimental Protocols
Protocol: General Kinase Inhibition Assay (Example: FGFR1)
This protocol is a generalized representation based on methods described for testing 1H-pyrrolo[2,3-b]pyridine derivatives.[6]
-
Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds, kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations.
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of kinase buffer containing the FGFR1 enzyme.
-
Add 1 µL of the diluted test compound or DMSO (control).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
-
Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to controls and plot the data against the compound concentration. Calculate the IC₅₀ value using a non-linear regression model.
Protocol: General Synthesis of a 1H-Pyrrolo[2,3-b]pyridine Derivative (Suzuki Coupling)
This protocol is a generalized example based on procedures found in the literature for functionalizing the 7-azaindole core.[3]
-
Materials: A halogenated 1H-pyrrolo[2,3-b]pyridine (e.g., 2-iodo-4-chloro-7-azaindole), an appropriate boronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., XPhos), a base (e.g., K₂CO₃), and a solvent system (e.g., 1,4-dioxane/water).
-
Reaction Setup:
-
To a reaction vessel, add the halogenated 7-azaindole (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.03 eq), the ligand (0.06 eq), and the base (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent system.
-
-
Reaction Execution:
-
Heat the reaction mixture to the required temperature (e.g., 100°C) and stir for the specified time (e.g., 30 minutes to several hours), monitoring progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over sodium sulfate, and concentrate.
-
Purify the crude product using column chromatography to obtain the desired derivative.
-
Conclusion and Strategic Recommendations
The choice between the This compound (6-azaoxindole) and 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds should be driven by the specific therapeutic target and the desired drug properties.
-
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) is the scaffold of choice for kinase inhibitor programs. Its proven ability to act as a hinge-binder provides a strong starting point for designing potent and selective inhibitors. Its well-established synthetic routes and commercial availability of intermediates make it highly attractive for rapid library synthesis and SAR exploration.
-
This compound (6-Azaoxindole) offers unique opportunities for targets where an additional hydrogen bond acceptor and a different spatial arrangement of atoms are beneficial. It has shown significant promise in developing GPCR modulators and epigenetic inhibitors (e.g., LSD1) . While its synthesis can be more complex, the novelty of the scaffold in certain target classes may provide a competitive advantage and open new intellectual property space.
Ultimately, both scaffolds are valuable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties, synthetic tractability, and established biological roles is essential for leveraging them effectively in the design of next-generation therapeutics.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been thoroughly investigated; therefore, it should be handled with care. Data from similar compounds suggest that it may be harmful if swallowed and could cause skin and eye irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which may cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact, as similar compounds can cause skin irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2][4] |
| Protective Clothing | A laboratory coat or other protective clothing. | To prevent contamination of personal clothing.[2][4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1]
-
Waste Collection and Storage :
-
Preparing for Disposal :
-
Based on safety data sheets for similar compounds, one recommended disposal method is to dissolve or mix the material with a combustible solvent. This action should be performed in a chemical fume hood.[1]
-
The resulting mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize any harmful combustion byproducts.[1]
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any available safety information to the disposal service.
-
Spill Management
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation in the affected area.[1]
-
Wear appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[4]
-
Collect the absorbed material and place it into a sealed container for disposal.[1][4]
-
Thoroughly clean the contaminated area .[1]
-
Prevent the spill from entering drains or surface water .[1][4] All waste and contaminated materials must be disposed of in accordance with federal, state, and local regulations.[1]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
Hazard Identification and Personal Protective Equipment
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is classified with several hazards, necessitating careful handling and appropriate personal protective equipment (PPE).[1]
Hazard Classifications:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
The following table summarizes the recommended personal protective equipment to mitigate these risks.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields | To prevent serious eye irritation from splashes or dust.[1][2] |
| Hand Protection | Chemical-resistant gloves (inspect before use) | To avoid skin contact and subsequent irritation.[1] |
| Skin and Body Protection | Complete suit protecting against chemicals; lab coat | To protect against skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust formation is likely, use a P95 (US) or P1 (EU EN 143) particle respirator. | To prevent respiratory tract irritation from inhaling dust or aerosols.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]
Spill Management:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][3]
-
Cleanup: Use personal protective equipment.[1] Avoid creating dust.[1] Sweep up the spilled material and place it into a suitable, closed container for disposal.[1]
Disposal Protocol:
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.[6]
-
Disposal Method: Dispose of the waste through a licensed chemical waste disposal service.[6] All disposal activities must be in accordance with federal, state, and local regulations.[3][6] Contaminated packaging should be disposed of in the same manner as the product.
Experimental Workflow and Safety Logic
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
